Antibiotic adjuvant 3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H15Cl2F3N8O |
|---|---|
Peso molecular |
499.3 g/mol |
Nombre IUPAC |
5-N-(3-chlorophenyl)-6-N-[3-[[5-chloro-6-(trifluoromethyl)-2-pyridinyl]amino]propyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C19H15Cl2F3N8O/c20-10-3-1-4-11(9-10)27-16-15(29-17-18(30-16)32-33-31-17)26-8-2-7-25-13-6-5-12(21)14(28-13)19(22,23)24/h1,3-6,9H,2,7-8H2,(H,25,28)(H,26,29,31)(H,27,30,32) |
Clave InChI |
QQFUHDJFOWZGLT-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanisms of Action of Antibiotic Adjuvants
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance (AMR) represents a critical threat to global public health. As bacteria evolve mechanisms to evade the effects of conventional antibiotics, the need for novel therapeutic strategies has become paramount. Antibiotic adjuvants, compounds that enhance the efficacy of existing antibiotics, have emerged as a promising approach to combat multidrug-resistant pathogens.[1][2][3] These agents typically exhibit little to no intrinsic antimicrobial activity but act synergistically with antibiotics to overcome resistance mechanisms.[2][3][4] This technical guide provides an in-depth exploration of the core mechanisms of action of antibiotic adjuvants, details key experimental protocols for their evaluation, and presents quantitative data and signaling pathways in a structured format. While the specific term "Antibiotic Adjuvant 3" does not refer to a known compound, this guide will address the fundamental principles of this class of molecules.
Core Mechanisms of Action
Antibiotic adjuvants function through a variety of mechanisms that primarily target bacterial resistance strategies. These can be broadly categorized as follows:
1. Inhibition of Antibiotic-Degrading Enzymes:
One of the most clinically successful strategies involves the inhibition of enzymes that inactivate antibiotics. The most notable examples are β-lactamase inhibitors.[5][6] β-lactamases hydrolyze the β-lactam ring, a core structural component of penicillin and cephalosporin (B10832234) antibiotics, rendering them ineffective. Adjuvants like clavulanic acid, sulbactam, and tazobactam (B1681243) covalently bind to the active site of these enzymes, preventing the degradation of the co-administered antibiotic.[3][5]
Caption: Mechanism of β-Lactamase Inhibition.
2. Efflux Pump Inhibition:
Many bacteria possess efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, thereby reducing their intracellular concentration to sub-therapeutic levels.[1][7] Efflux pump inhibitors (EPIs) are adjuvants that block these pumps, allowing the antibiotic to accumulate and reach its target.[1][6] EPIs can act by competing for the pump's substrate-binding site, disrupting the pump's energy source, or interfering with its assembly.
Caption: Mechanism of Efflux Pump Inhibition.
3. Disruption of Biofilms:
Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix. This matrix acts as a physical barrier, preventing antibiotic penetration and contributing to persistent infections.[1][6] Biofilm-disrupting adjuvants can break down the biofilm matrix, often by targeting key components like polysaccharides or extracellular DNA, thereby exposing the embedded bacteria to the antibiotic.[1]
4. Quorum Sensing Inhibition:
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. QS regulates virulence, biofilm formation, and the production of resistance factors.[1][6] Quorum sensing inhibitors (QSIs) can interfere with this communication by blocking the synthesis of signaling molecules, degrading the signals, or blocking the signal receptors.[6] This can lead to a downregulation of resistance and virulence gene expression.
Caption: Mechanisms of Quorum Sensing Inhibition.
5. Enhancement of Membrane Permeability:
The outer membrane of Gram-negative bacteria provides a formidable barrier to many antibiotics.[3] Some adjuvants can permeabilize this membrane, often by interacting with lipopolysaccharides (LPS), which facilitates the entry of antibiotics into the cell.[3]
Quantitative Data Presentation
The synergistic effect of an antibiotic and an adjuvant is quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.
Table 1: Representative Synergistic Activity of Adjuvant-Antibiotic Combinations
| Bacterial Strain | Antibiotic | Adjuvant | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FIC Index* | Interpretation |
| E. coli (CTX-M-15) | Cefotaxime | Avibactam | 256 | 2 | 0.015 | Synergy |
| P. aeruginosa (MDR) | Meropenem | Vaborbactam | 64 | 4 | 0.063 | Synergy |
| S. aureus (MRSA) | Oxacillin | Cinnamamide Analog | 128 | 1 | 0.008 | Synergy |
| K. pneumoniae (KPC-2) | Imipenem | Relebactam | 32 | 0.5 | 0.016 | Synergy |
*FIC Index is calculated as (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of adjuvant in combination / MIC of adjuvant alone). A common simplification is used here when the adjuvant has no intrinsic activity. An FIC index ≤ 0.5 is considered synergistic.
Experimental Protocols
1. Checkerboard Assay for Synergy Testing:
This is the most common method to assess the synergistic interaction between two compounds.
-
Objective: To determine the MICs of an antibiotic and an adjuvant alone and in all possible combinations.
-
Methodology:
-
A two-dimensional array of serial dilutions of the antibiotic (e.g., along the x-axis of a 96-well plate) and the adjuvant (e.g., along the y-axis) is prepared in a suitable broth medium.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC for each compound alone and for each combination is determined by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
The FIC index is calculated for each combination to determine synergy, additivity, or antagonism.
-
Caption: Experimental Workflow for a Checkerboard Assay.
2. Time-Kill Assays:
This dynamic assay provides information on the rate of bacterial killing over time.
-
Objective: To evaluate the bactericidal or bacteriostatic effect of an antibiotic-adjuvant combination over a period of time.
-
Methodology:
-
Bacterial cultures are grown to the logarithmic phase.
-
The cultures are then treated with the antibiotic alone, the adjuvant alone, and the combination at specific concentrations (e.g., at their respective MICs or sub-MICs).
-
A no-drug control is also included.
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar.
-
After incubation, colony-forming units (CFU/mL) are counted to determine the number of viable bacteria at each time point.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Antibiotic adjuvants represent a vital and evolving strategy in the fight against antimicrobial resistance. By targeting the diverse defense mechanisms of bacteria, these compounds can restore the efficacy of our existing antibiotic arsenal.[1][6] The continued discovery and development of novel adjuvants, guided by robust experimental evaluation and a deep understanding of their mechanisms of action, will be crucial for the future of infectious disease treatment.[7] This guide provides a foundational understanding of these core principles for researchers and developers in the field.
References
- 1. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotic Adjuvants for Combatting Antimicrobial Resistance [asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Discovery and Synthesis of Novel Antibiotic Adjuvants: A Representative Case Study
Disclaimer: The term "Antibiotic adjuvant 3" does not correspond to a specifically identified compound in the current scientific literature. This guide, therefore, presents a representative case study for a hypothetical novel antibiotic adjuvant, drawing upon established principles and methodologies in the field of antimicrobial drug discovery. The data and experimental protocols provided are illustrative and based on common practices for the characterization of antibiotic adjuvants.
Antibiotic adjuvants are non-antibiotic compounds that enhance the efficacy of existing antibiotics, offering a promising strategy to combat the growing threat of antimicrobial resistance.[1][2][3] These agents can act through various mechanisms, such as inhibiting bacterial resistance enzymes, blocking efflux pumps that expel antibiotics from the cell, or disrupting biofilms.[1][2][4][5] This technical guide outlines the core aspects of the discovery, synthesis, and characterization of a novel, hypothetical antibiotic adjuvant.
Discovery and Screening
The discovery of a novel antibiotic adjuvant typically begins with a high-throughput screening (HTS) campaign to identify compounds that can potentiate the activity of a known antibiotic against a resistant bacterial strain.
Experimental Workflow for Adjuvant Discovery
Synthesis
Once a lead compound is identified, a robust synthetic route is developed to enable the production of the adjuvant and its analogs for further studies. The following is a hypothetical, generalized synthetic scheme.
Representative Synthetic Protocol
A multi-step synthesis is often required to create complex adjuvant molecules. For a hypothetical adjuvant with a novel heterocyclic core, a convergent synthesis strategy might be employed.
-
Synthesis of Core Scaffold: A key heterocyclic intermediate is synthesized via a multi-component reaction, for example, a Paal-Knorr pyrrole (B145914) synthesis, followed by functionalization.
-
Side Chain Introduction: Various side chains are introduced through coupling reactions, such as Suzuki or Buchwald-Hartwig cross-couplings, to explore the structure-activity relationship (SAR).
-
Purification and Characterization: The final products are purified using column chromatography and characterized by NMR, mass spectrometry, and HPLC to confirm their structure and purity.
Mechanism of Action
Understanding the mechanism of action is crucial for the development of an adjuvant. A common mechanism for adjuvants is the inhibition of β-lactamase enzymes, which are primary resistance determinants for β-lactam antibiotics.[2][6]
Signaling Pathway for β-Lactamase Inhibition
References
- 1. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens [frontiersin.org]
- 3. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic Adjuvants for Combatting Antimicrobial Resistance [asm.org]
- 6. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Adjuvant-Colistin Combinations: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the in vitro activity of antibiotic adjuvants when combined with colistin (B93849), a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. The emergence of colistin resistance necessitates strategies to restore its efficacy, with antibiotic adjuvants presenting a promising approach. This document will use Auranofin and Oxethazaine as exemplary "Antibiotic Adjuvant 3" placeholders to detail the synergistic interactions, experimental methodologies, and mechanisms of action.
Quantitative Data Summary
The synergistic activity of antibiotic adjuvants with colistin is primarily quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of colistin and calculating the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 indicates synergy.
Table 1: Synergistic Activity of Auranofin with Colistin against Colistin-Resistant (Col-R) Gram-Negative Bacteria
| Bacterial Strain | Colistin Resistance Mechanism | MIC of Colistin Alone (mg/L) | MIC of Auranofin Alone (mg/L) | MIC of Colistin in Combination (mg/L) | MIC of Auranofin in Combination (mg/L) | FICI | Synergy Interpretation |
| E. coli (mcr-1 positive) | Plasmid-mediated (mcr-1) | 16 | 8 | 1 | 4 | 0.56 | No Interaction |
| K. pneumoniae (Col-R) | Chromosomal | 64 | 16 | 2 | 4 | 0.28 | Synergy |
| P. aeruginosa (Col-R) | Chromosomal | 32 | 32 | 1 | 8 | 0.28 | Synergy |
| A. baumannii (Col-R) | Chromosomal | 128 | 8 | 2 | 2 | 0.27 | Synergy |
Data synthesized from checkerboard assays described in the literature.[1]
Table 2: Synergistic Activity of Oxethazaine with Colistin against E. coli SHP45 (mcr-1 positive)
| Antibiotic | MIC Alone (mg/L) | MIC in Combination (mg/L) | FICI | Synergy Interpretation |
| Colistin | 16 | 1 | 0.0625 | Synergy |
| Oxethazaine | >256 | 32 | 0.125 | Synergy |
| FICI Total | 0.1875 | Synergy |
Data derived from in vitro checkerboard assays.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro synergy studies. Below are the protocols for key experiments.
The checkerboard assay is a standard method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[3][4][5]
Objective: To determine the MICs of colistin and an adjuvant alone and in combination, and to calculate the FICI.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[6]
-
Stock solutions of colistin and the adjuvant.
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create serial dilutions of the adjuvant (Drug A) horizontally across the plate and colistin (Drug B) vertically down the plate. This creates a matrix of varying concentrations of both agents.
-
Inoculate each well with 100 µL of the prepared bacterial suspension.[5]
-
Include wells for growth control (no antibiotics) and sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each drug alone and for each combination by visual inspection for turbidity.
-
Calculate the FICI using the formula: FICI = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).[5]
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction (additive or indifference); FICI > 4 indicates antagonism.[5]
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[7][8][9]
Objective: To assess the rate of bacterial killing by colistin, the adjuvant, and their combination.
Materials:
-
Bacterial culture in logarithmic growth phase.
-
CAMHB.
-
Colistin and adjuvant at specific concentrations (e.g., 0.5x, 1x, or 2x MIC).
-
Sterile culture tubes.
-
Apparatus for serial dilutions and plating.
Procedure:
-
Prepare tubes with CAMHB containing the antibiotics at the desired concentrations (colistin alone, adjuvant alone, and the combination).
-
Inoculate the tubes with a standardized bacterial suspension to a final density of ~5 x 10^5 CFU/mL.[7]
-
Include a growth control tube without any antibiotic.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[10]
-
Perform serial dilutions of the aliquots and plate them onto nutrient agar (B569324) to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL against time.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[9]
This assay measures the extent to which an adjuvant disrupts the bacterial outer membrane, allowing colistin to reach its target. The fluorescent probe 1-N-phenylnaphthylamine (NPN) is used, which fluoresces strongly in the hydrophobic environment of a damaged membrane.[11][12][13]
Objective: To quantify the outer membrane permeabilizing effect of the adjuvant.
Materials:
-
Bacterial cells washed and resuspended in a buffer (e.g., 5 mM HEPES).[14]
-
NPN solution.
-
Colistin and adjuvant solutions.
-
Fluorometer or microplate reader capable of fluorescence measurement.
Procedure:
-
Prepare a bacterial suspension in HEPES buffer to an optical density (OD600) of 0.5.[11]
-
In a 96-well plate, add the bacterial suspension.
-
Add the adjuvant at various concentrations to the wells.
-
Add NPN to the wells. NPN is weakly fluorescent in aqueous environments but becomes highly fluorescent upon partitioning into the hydrophobic interior of the cell membrane.[13][15]
-
Measure the fluorescence immediately using a fluorometer (excitation ~350 nm, emission ~420 nm).
-
An increase in fluorescence intensity compared to the control (no adjuvant) indicates damage to the outer membrane, allowing NPN uptake.[14]
Visualizations: Mechanisms and Workflows
The synergistic mechanism often involves the adjuvant disrupting the bacterial outer membrane, thereby facilitating the entry of colistin to its target, the inner membrane.
Caption: Experimental workflow for evaluating colistin-adjuvant synergy.
Caption: Mechanism of enhanced colistin activity by a membrane-active adjuvant.[2]
References
- 1. Frontiers | Synergistic Activity of Colistin Combined With Auranofin Against Colistin-Resistant Gram-Negative Bacteria [frontiersin.org]
- 2. Frontiers | The synergistic antibacterial activity and mechanism of colistin-oxethazaine combination against gram-negative pathogens [frontiersin.org]
- 3. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Outer membrane permeabilization assays [bio-protocol.org]
- 13. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Permeability barrier of the gram-negative bacterial outer membrane with special reference to nisin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Adjuvant Effect of Aspergillomarasmine A: A Technical Guide to the Potentiation of Carbapenem Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance is a critical global health challenge, necessitating innovative strategies to preserve the efficacy of existing antimicrobial agents. One promising approach is the use of antibiotic adjuvants, compounds that enhance the activity of antibiotics, often by circumventing resistance mechanisms. This technical guide focuses on Aspergillomarasmine A (AMA), a fungal natural product, as a potent antibiotic adjuvant. AMA has demonstrated significant potential in restoring the activity of carbapenem (B1253116) antibiotics against multidrug-resistant Gram-negative bacteria harboring metallo-β-lactamases (MBLs).[1][2][3] This document provides an in-depth overview of AMA's mechanism of action, quantitative data on its synergistic effects with various antibiotics, and detailed experimental protocols for assessing its potentiation capabilities.
Mechanism of Action: Inhibition of Metallo-β-Lactamases
Aspergillomarasmine A's primary mechanism as an antibiotic adjuvant is the inhibition of metallo-β-lactamases (MBLs), a class of zinc-dependent enzymes that hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems.[4][5][6] AMA functions as a selective zinc chelator, effectively sequestering the Zn2+ ions essential for the catalytic activity of MBLs.[4][5][6] This sequestration leads to the formation of a zinc-depleted, inactive form of the enzyme, which is subsequently degraded within the bacterial cell.[4][5][6] By inhibiting MBLs, AMA restores the susceptibility of resistant bacteria to carbapenems. The inhibitory action of AMA is particularly potent against clinically significant MBLs such as New Delhi metallo-β-lactamase-1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][7]
Quantitative Data on Antibiotic Potentiation
The synergistic effect of Aspergillomarasmine A with various carbapenem antibiotics has been quantified in several studies. The following tables summarize the reduction in the Minimum Inhibitory Concentration (MIC) of meropenem (B701) and other β-lactams in the presence of AMA against various MBL-producing bacterial strains.
Table 1: Potentiation of Meropenem by Aspergillomarasmine A against MBL-producing E. coli
| MBL Expressed | Meropenem MIC (µg/mL) | Meropenem MIC with AMA (µg/mL) | AMA Concentration (µg/mL) | Fold Reduction in MIC |
| NDM-1 | ≥32 | ≤2 | 4-8 | ≥16 |
| VIM-1 | ≥32 | ≤2 | 4-8 | ≥16 |
| VIM-2 | ≥32 | ≤2 | 4-8 | ≥16 |
| IMP-7 | ≥32 | >2 | 4-8 | Not specified |
Data synthesized from multiple sources.[8]
Table 2: Potentiation of Meropenem by Aspergillomarasmine A against MBL-producing K. pneumoniae
| MBL Expressed | Meropenem MIC (µg/mL) | Meropenem MIC with AMA (µg/mL) | AMA Concentration (µg/mL) | Fold Reduction in MIC |
| NDM-1 | ≥32 | ≤2 | 8-16 | ≥16 |
| VIM-2 | ≥32 | ≤2 | 8-16 | ≥16 |
| NDM-1 + KPC-2 | >32 | >32 | >32 | No significant reduction |
Data synthesized from multiple sources.[3][8]
Experimental Protocols
The checkerboard microdilution assay is a standard in vitro method to quantitatively assess the synergistic interactions between two antimicrobial agents.
Checkerboard Microdilution Assay Protocol
1. Preparation of Reagents and Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of Aspergillomarasmine A and the antibiotic of interest (e.g., meropenem) in an appropriate solvent.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
2. Assay Setup:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Create a two-dimensional serial dilution of the two agents.
-
Serially dilute the antibiotic (Agent A) horizontally across the columns.
-
Serially dilute Aspergillomarasmine A (Agent B) vertically down the rows.
-
-
This results in each well containing a unique combination of concentrations of the two agents.
-
Include control wells:
-
Agent A only (to determine its MIC).
-
Agent B only (to determine its MIC).
-
Growth control (no antimicrobial agents).
-
Sterility control (no bacteria).
-
3. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.
-
The final volume in each well should be 100 µL.
-
Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FIC Index = FIC of Agent A + FIC of Agent B
-
-
Interpret the results based on the FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Conclusion
Aspergillomarasmine A stands out as a promising antibiotic adjuvant with a well-defined mechanism of action against a critical bacterial resistance determinant. The quantitative data robustly supports its ability to potentiate the activity of carbapenem antibiotics against MBL-producing Gram-negative pathogens. The experimental protocols provided herein offer a standardized approach for the continued investigation and characterization of AMA and other potential antibiotic adjuvants. Further research and development in this area are crucial for expanding our therapeutic arsenal (B13267) against multidrug-resistant infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of aspergillomarasmine A/meropenem combinations with and without avibactam against bacterial strains producing multiple β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of β-Lactam Resistance by Aspergillomarasmine A Is Influenced by both the Metallo-β-Lactamase Target and the Antibiotic Partner - PMC [pmc.ncbi.nlm.nih.gov]
structural analysis of "Antibiotic adjuvant 3" (compound 8g)
To provide you with an accurate and in-depth technical guide, please specify the particular research paper or context you are interested in. For example, knowing the therapeutic target, the class of antibiotic it's combined with, or the authors of the study will help in pinpointing the exact compound you wish to learn more about.
Once you provide more specific details, a comprehensive guide will be developed, including:
-
Structural Analysis: Detailed breakdown of the molecule's chemical structure.
-
Quantitative Data: Summary of key performance indicators such as IC50 and Minimum Inhibitory Concentration (MIC) values in clearly structured tables.
-
Experimental Protocols: Step-by-step methodologies for the key experiments cited in the relevant literature.
-
Visualizations: Custom diagrams illustrating signaling pathways and experimental workflows, created using Graphviz (DOT language) as requested.
We look forward to your clarification to proceed with generating the requested technical guide.
An In-depth Guide to Antibiotic Adjuvant "AA3": A Novel Gram-negative Outer Membrane Permeabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Gram-Negative Challenge
Gram-negative bacteria represent a significant global health threat due to their intrinsic resistance to many classes of antibiotics. This resistance is largely conferred by their unique cell envelope structure, which features a formidable outer membrane (OM). Composed of an asymmetric bilayer with lipopolysaccharide (LPS) in the outer leaflet, the OM acts as a highly selective permeability barrier, preventing many antimicrobial agents from reaching their intracellular targets.[1]
The urgent need for new therapeutic strategies has led to the development of antibiotic adjuvants—compounds that, while having little to no intrinsic antibacterial activity, can potentiate the efficacy of existing antibiotics.[2][3] This guide focuses on a representative, novel class of antibiotic adjuvants, herein referred to as "AA3" (Antibiotic Adjuvant 3) , which are designed to disrupt the integrity of the Gram-negative outer membrane, thereby restoring the activity of conventional antibiotics.
Core Mechanism of Action: Destabilizing the Outer Membrane
The primary mechanism of action for AA3 is the targeted disruption of the LPS layer, a critical component for the viability of most Gram-negative bacteria.[4][5] The structural integrity of the LPS is heavily dependent on divalent cations, such as Mg²⁺ and Ca²⁺, which form electrostatic bridges between adjacent negatively charged LPS molecules.
AA3, typically a cationic and/or amphiphilic molecule, functions by displacing these essential divalent cations. This competitive displacement neutralizes the charge repulsion between LPS molecules, leading to significant destabilization and permeabilization of the outer membrane. This disruption creates transient pores and allows antibiotics that were previously excluded to penetrate the cell and reach their targets.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Small molecular adjuvants repurpose antibiotics towards Gram-negative bacterial infections and multispecies bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide as an antibiotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Antibiotic Adjuvant 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the initial toxicity screening of "Antibiotic adjuvant 3," a compound identified as "compound 8g" in the primary literature. It is crucial to note that, to date, no specific in vitro or in vivo toxicity data for "this compound (compound 8g)" has been published. The seminal work on this compound focused on its synthesis and its efficacy in potentiating the antibiotic activity of colistin (B93849) against Acinetobacter baumannii.
Therefore, this guide outlines the standard, essential experimental protocols that would be employed to conduct an initial toxicity assessment of such a compound. These methodologies are foundational for any preclinical evaluation of a novel antibiotic adjuvant. Additionally, this guide includes the available efficacy data for "this compound" to provide a comprehensive overview of its known biological activity.
Efficacy Data of this compound (Compound 8g)
While toxicity data is unavailable, the primary research by Minrovic et al. (2018) provides quantitative data on the efficacy of "this compound (compound 8g)" as a colistin adjuvant. This data is summarized below. The adjuvant's primary role is to reduce the minimum inhibitory concentration (MIC) of colistin, thereby restoring its effectiveness against susceptible bacterial strains at lower, less toxic concentrations of the antibiotic itself.
| Bacterial Strain | Adjuvant Concentration (µM) | Colistin MIC Alone (µg/mL) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in Colistin MIC |
| A. baumannii 19606 | 30 | 1.0 | 0.25 | 4 |
| A. baumannii 17978 | 30 | 1.0 | 0.25 | 4 |
| A. baumannii 5075 | 30 | 1.0 | 0.25 | 4 |
Proposed Mechanism of Action
"this compound" belongs to a class of 2-aminoimidazole-based compounds. While the precise mechanism for compound 8g has not been fully elucidated, related compounds from the same class are proposed to function by downregulating the PmrAB two-component signaling system in Gram-negative bacteria. This system is responsible for modifications to the lipid A component of lipopolysaccharide (LPS), which is a primary mechanism of colistin resistance. By inhibiting this pathway, the adjuvant is thought to restore the bacterial cell membrane's susceptibility to colistin.
Unlocking Synergistic Power: An In-depth Technical Guide to Antibiotic Adjuvant 3
For Immediate Release
This technical guide provides a comprehensive overview of the spectrum of activity, experimental protocols, and potential mechanisms of action for the novel antibiotic potentiator, "Antibiotic adjuvant 3" (also identified as compound 8g). Designed for researchers, scientists, and professionals in drug development, this document collates available data to facilitate further investigation and application of this compound in combating antibiotic resistance.
Executive Summary
This compound has emerged as a potent potentiator of colistin (B93849), a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. Data from commercial suppliers indicates its ability to re-sensitize Escherichia coli to colistin at sub-micromolar concentrations. Furthermore, peer-reviewed research has demonstrated its efficacy in significantly lowering the minimum inhibitory concentration (MIC) of colistin against the problematic pathogen Acinetobacter baumannii. This guide synthesizes the available quantitative data, provides detailed experimental methodologies for assessing its activity, and illustrates the key biological pathways involved in its synergistic action.
Spectrum of Activity
This compound (compound 8g) exhibits potent synergistic activity with the polymyxin (B74138) antibiotic colistin against key Gram-negative pathogens. While it shows little to no intrinsic antibacterial activity on its own, its primary function is to lower the concentration of colistin required to inhibit or kill resistant bacteria.
Quantitative Data Summary
The known synergistic activity of this compound is summarized below. It is critical to note that the data for Escherichia coli is consistently cited by commercial chemical suppliers, though the primary research publication for this specific data point could not be located during the compilation of this guide.[1][2][3] The data for Acinetobacter baumannii is derived from published, peer-reviewed research.
| Organism | Strain(s) | Adjuvant Concentration | Antibiotic | Observed Effect | Source |
| Escherichia coli | AR-0493 | 0.25 µg/mL | Colistin | Minimum re-sensitizing concentration | [1][2][3] |
| Acinetobacter baumannii | 19606, 17978, 5075 | 30 µM | Colistin | 4-fold reduction in colistin MIC (from 1.0 µg/mL to 0.25 µg/mL) | [4] |
Postulated Mechanism of Action
While the precise molecular mechanism for this compound has not been explicitly detailed in the available literature, the activity of colistin potentiators is generally understood to involve the disruption of bacterial resistance mechanisms.[5] Colistin resistance in Gram-negative bacteria is primarily mediated by modifications to the lipid A component of lipopolysaccharide (LPS) on the outer membrane.[6][7][8] These modifications, often involving the addition of positively charged moieties like phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), reduce the net negative charge of the bacterial surface, thereby repelling the cationic colistin molecule and preventing it from binding and disrupting the membrane.[6][7]
This process is controlled by complex two-component regulatory systems, most notably PmrA/PmrB and PhoP/PhoQ, which upregulate the expression of the enzymes responsible for lipid A modification.[6][9][10] Adjuvants like this compound are hypothesized to interfere with these signaling pathways, preventing the modification of lipid A and restoring the native anionic charge of the outer membrane, thus re-establishing sensitivity to colistin.
Figure 1. Postulated mechanism for colistin potentiation by this compound.
Experimental Protocols
The following sections detail standardized methodologies for evaluating the synergistic activity and toxicity of antibiotic adjuvants.
Synergy Testing: Checkerboard Assay
This protocol determines the Fractional Inhibitory Concentration (FIC) index to quantify synergy between an antibiotic and an adjuvant.
Objective: To determine if this compound acts synergistically, additively, indifferently, or antagonistically with colistin.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Stock solutions of Colistin and this compound in an appropriate solvent.
Procedure:
-
Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Drug Dilution (Adjuvant): In the first column (wells A1-H1), add an additional 50 µL of the this compound stock solution at 4x the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, across the plate to column 10. Discard the final 50 µL from column 10. Columns 11 and 12 will serve as controls.
-
Drug Dilution (Antibiotic): Add 50 µL of colistin stock solution at 4x its highest desired concentration to row A (wells A1-A11). Perform a 2-fold serial dilution down the rows by transferring 50 µL from row A to row B, and so on, to row G. Discard the final 50 µL from row G. Row H will contain only the adjuvant.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well (except the sterility control well, e.g., H12).
-
Controls:
-
Growth Control: Well H11 (adjuvant only) and well A12 (no drugs).
-
Sterility Control: Well H12 (broth only, no bacteria).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration showing no visible bacterial growth.
-
Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Calculate the FIC Index (FICI): FICI = FIC of Colistin + FIC of Adjuvant 3.
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
-
Figure 2. Workflow for the checkerboard synergy assay.
Mammalian Cell Cytotoxicity: MTT Assay
This protocol assesses the effect of this compound on the metabolic activity of mammalian cells as a measure of cytotoxicity.
Objective: To determine the concentration at which this compound becomes toxic to mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls (for the solvent the adjuvant is dissolved in) and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate for at least 1 hour at 37°C (or overnight at room temperature, depending on the buffer).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100.
-
Plot % Viability against the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
-
Conclusion and Future Directions
This compound (compound 8g) is a promising agent for restoring the efficacy of colistin against challenging Gram-negative pathogens. The quantitative data, though limited, clearly demonstrates a potent synergistic effect. The provided protocols offer a standardized framework for researchers to expand upon these findings, explore the full spectrum of activity against a wider range of clinical isolates, and validate the "low mammalian toxicity" reported by suppliers.
Critical next steps for the research community include:
-
Locating or generating primary research data for the activity of this compound against E. coli to validate commercial claims.
-
Elucidating the precise molecular mechanism of action , confirming its interaction with the PmrA/PmrB or PhoP/PhoQ signaling pathways.
-
Conducting in vivo efficacy and toxicity studies to translate the promising in vitro results into potential therapeutic applications.
The development of effective antibiotic adjuvants represents a vital strategy in the global fight against antimicrobial resistance, and this compound is a noteworthy candidate for continued investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colistin potentiation in multidrug-resistant Acinetobacter baumannii by a non-cytotoxic guanidine derivative of silver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Antibiotic Adjuvant Action: Overcoming Resistance with Aspergillomarasmine A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Antibiotic Adjuvant 3" does not refer to a universally recognized compound. This guide uses Aspergillomarasmine A (AMA) , a well-documented fungal natural product, as a representative example to explore the core principles and methodologies of antibiotic adjuvant research in overcoming resistance.
Introduction: The Challenge of Antibiotic Resistance and the Role of Adjuvants
The rise of multidrug-resistant (MDR) bacteria presents a formidable threat to global public health, rendering conventional antibiotics ineffective.[1] A primary driver of this crisis is the bacterial production of enzymes that inactivate antibiotics, such as β-lactamases.[2][3] Metallo-β-lactamases (MBLs), in particular, confer resistance to a wide spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2]
Antibiotic adjuvants are compounds with minimal to no intrinsic antibacterial activity that, when co-administered with an antibiotic, restore or enhance its efficacy.[4][5][6][7] They function by targeting bacterial resistance mechanisms, such as inhibiting inactivating enzymes, blocking efflux pumps, or permeabilizing bacterial membranes.[5][7] This guide focuses on Aspergillomarasmine A (AMA), a potent MBL inhibitor that exemplifies the adjuvant strategy.
Core Compound: Aspergillomarasmine A (AMA)
Aspergillomarasmine A is a natural polyamino acid produced by the fungus Aspergillus versicolor.[8] It has been identified as a rapid and potent inhibitor of Class B1 metallo-β-lactamases, including the clinically significant New Delhi Metallo-β-lactamase 1 (NDM-1) and Verona Integron-encoded Metallo-β-lactamase (VIM-2).[1][2][3][8][9][10]
Mechanism of Action: Zinc Sequestration
The catalytic activity of MBLs is dependent on one or two zinc ions (Zn²⁺) in their active site.[11][12] AMA's primary mechanism of action is the selective chelation and removal of these essential Zn²⁺ cofactors.[8][11][13]
Key mechanistic steps include:
-
Selective Zinc Scavenging: AMA acts as a high-affinity Zn²⁺ scavenger.[11][14] It indirectly inactivates the MBL by binding to and sequestering available zinc.[8][11]
-
Cofactor Dissociation: By binding zinc, AMA encourages the dissociation of a Zn²⁺ ion from the enzyme's active site, particularly from the lower-affinity Zn2 binding site of NDM-1.[9][11][14]
-
Enzyme Inactivation and Degradation: The resulting zinc-depleted MBL is rendered catalytically inactive.[8] Furthermore, this depleted form of the enzyme is susceptible to rapid degradation within the bacterial cell, contributing to the sustained efficacy of the adjuvant.[11][14]
This mechanism effectively disarms the bacteria's primary defense against β-lactam antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of Aspergillomarasmine A derivatives as novel NDM-1 inhibitor to overcome antibiotics resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of Aspergillomarasmine A derivatives as novel NDM-1 inhibitor to overcome antibiotics resistance. | THE LEI GROUP [chem.pku.edu.cn]
- 4. Dual-Functional Antibiotic Adjuvant Displays Potency against Complicated Gram-Negative Bacterial Infections and Exhibits Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens [frontiersin.org]
- 6. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic Adjuvants for Combatting Antimicrobial Resistance [asm.org]
- 8. Aspergillomarasmine A|NDM-1 Inhibitor|For Research [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]
- 11. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antibiotic Adjuvant 3 (AA3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating innovative strategies to enhance the efficacy of existing antibiotics.[1][2][3] Antibiotic adjuvants are compounds that, when co-administered with antibiotics, potentiate their antimicrobial activity.[1][4][5] These adjuvants typically have little to no intrinsic antibacterial activity on their own but act by subverting bacterial resistance mechanisms.[6][7] This document provides detailed application notes and protocols for the use of a novel investigational agent, Antibiotic Adjuvant 3 (AA3), in bacterial cell culture. AA3 is a synthetic small molecule designed to act as an efflux pump inhibitor in Gram-negative bacteria, thereby increasing the intracellular concentration and efficacy of co-administered antibiotics.
Mechanism of Action
This compound (AA3) functions by inhibiting the activity of specific multidrug resistance (MDR) efflux pumps in Gram-negative bacteria.[5] These pumps are a primary mechanism of resistance, actively transporting antibiotics out of the bacterial cell before they can reach their target.[2][8] By binding to and blocking these pumps, AA3 restores the susceptibility of resistant bacteria to conventional antibiotics.[4][5]
Caption: Mechanism of Action of this compound (AA3).
Quantitative Data Summary
The efficacy of AA3 is demonstrated by its ability to significantly lower the Minimum Inhibitory Concentration (MIC) of partner antibiotics against resistant bacterial strains. The tables below summarize the key quantitative data for AA3.
Table 1: Physicochemical Properties of AA3
| Property | Value |
| Molecular Weight | 342.45 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility (DMSO) | ≥ 50 mg/mL |
| Solubility (Water) | < 0.1 mg/mL |
| Recommended Solvent | DMSO |
Table 2: Intrinsic Antibacterial Activity of AA3
| Bacterial Strain | MIC of AA3 alone (µg/mL) |
| Escherichia coli ATCC 25922 | > 128 |
| Pseudomonas aeruginosa PAO1 | > 128 |
| Acinetobacter baumannii ATCC 19606 | > 128 |
| MDR E. coli (clinical isolate) | > 128 |
| MDR P. aeruginosa (clinical isolate) | > 128 |
Table 3: Synergistic Activity of AA3 with Levofloxacin against MDR E. coli
| Compound(s) | MIC (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Levofloxacin alone | 32 | - | Resistant |
| AA3 alone | > 128 | - | Not active |
| Levofloxacin in presence of 8 µg/mL AA3 | 2 | 0.125 | Synergy |
FICI is calculated as: (MIC of Antibiotic in combination / MIC of Antibiotic alone) + (Concentration of AA3 / MIC of AA3 alone). Since the MIC of AA3 is >128, a conservative value of 256 is used for calculation. A FICI ≤ 0.5 indicates synergy.[8]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare concentrated stock solutions of AA3 and antibiotics for use in cell culture experiments.
Materials:
-
This compound (AA3) powder
-
Antibiotic powder (e.g., Levofloxacin)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Nuclease-free water, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
AA3 Stock Solution (10 mg/mL):
-
Aseptically weigh 10 mg of AA3 powder.
-
Add the powder to a sterile vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes.
-
Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Antibiotic Stock Solution (e.g., Levofloxacin, 10 mg/mL):
-
Aseptically weigh 10 mg of Levofloxacin powder.
-
Add the powder to a sterile vial.
-
Add 1 mL of sterile nuclease-free water (or other recommended solvent).
-
Vortex thoroughly until dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot and store at -20°C.[9]
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium. This protocol is based on the broth microdilution method.
Materials:
-
Bacterial culture grown to mid-log phase in Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
AA3 and antibiotic stock solutions
-
Multichannel pipette
-
Plate reader (optional, for OD600 measurement)
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a single colony and inoculate it into 5 mL of CAMHB.[10]
-
Incubate at 37°C with shaking (220 rpm) until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of the 96-well plate.
-
In the first well of a row, add 100 µL of the antibiotic stock solution (at 2x the highest desired final concentration). This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in CAMHB without any drug) and a negative control (CAMHB only).
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the agent in which there is no visible growth (clear well).
-
Protocol 3: Checkerboard Assay for Synergy Testing
Objective: To assess the synergistic effect of AA3 and an antibiotic using a two-dimensional dilution matrix.
Caption: Experimental workflow for the checkerboard assay.
Procedure:
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create a 2-fold serial dilution of the antibiotic horizontally across the plate (e.g., columns 1-10). Start with a 4x concentrated stock in column 1.
-
Create a 2-fold serial dilution of AA3 vertically down the plate (e.g., rows A-G). Start with a 4x concentrated stock in row A.
-
The plate now contains a matrix of antibiotic and adjuvant concentrations. Row H should contain only the antibiotic dilution (no AA3), and column 11 should contain only the AA3 dilution (no antibiotic). Well H12 should be the drug-free growth control.
-
-
Inoculation:
-
Prepare the bacterial inoculum as described in Protocol 2.
-
Add 100 µL of the final bacterial suspension (now at 2.5 x 10⁵ CFU/mL to result in 5x10^5 CFU/mL in the final volume) to each well.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 16-20 hours.
-
After incubation, determine the MIC of the antibiotic in each row (in the presence of a fixed concentration of AA3) and the MIC of AA3 in each column.
-
Calculate the FICI for each combination that shows growth inhibition to determine the nature of the interaction.
-
Logical Relationship Diagram
The use of an antibiotic adjuvant like AA3 is based on a logical framework aimed at overcoming resistance and improving therapeutic outcomes.
Caption: Logical relationship of adjuvant-antibiotic synergy.
Conclusion
This compound (AA3) represents a promising strategy to combat antibiotic resistance in Gram-negative bacteria. By inhibiting efflux pump activity, AA3 can restore the efficacy of existing antibiotics, providing a valuable tool for researchers and drug development professionals. The protocols outlined in this document provide a framework for the in vitro characterization of AA3 and its synergistic interactions with antibiotics. Careful adherence to these methodologies will ensure reproducible and reliable data, facilitating the evaluation of AA3's potential as a clinical candidate.
References
- 1. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic Adjuvants: A Strategy for Defeating the Strongest Bacteria | Pollock Research Lab [blog.richmond.edu]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic adjuvants: multicomponent anti-infective strategies | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 10. static.igem.wiki [static.igem.wiki]
Application Notes and Protocols: Checkerboard Assay for Colistin and a Novel Antibiotic Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge, compelling the scientific community to explore novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, which are compounds that can enhance the efficacy of existing antibiotics.[1][2] Colistin (B93849), a last-resort antibiotic for many MDR infections, is associated with dose-dependent toxicity.[1] Combining colistin with an adjuvant could potentially lower the required therapeutic dose, thereby mitigating its toxic effects while combating resistance.[1]
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[3][4] This technique allows for the determination of synergistic, additive, indifferent, or antagonistic effects by measuring the minimum inhibitory concentration (MIC) of each agent alone and in combination.[5][6][7] The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI).[5][8][9]
This document provides a detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of a hypothetical "Antibiotic adjuvant 3" in combination with colistin against a target bacterial strain.
Key Concepts: Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated to determine the nature of the interaction between two antimicrobial agents.[5][8][10] The calculation is as follows:
FICI = FICA + FICB
Where:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)[8]
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)[8]
The interpretation of the FICI value is summarized in the table below.[5][6][7]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Table 1: Interpretation of FICI Values.
Experimental Protocol
This protocol outlines the steps for conducting a checkerboard assay using a 96-well microtiter plate.
Materials
-
Colistin sulfate (B86663) (or appropriate salt)
-
"this compound"
-
Target bacterial strain (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Methods
1. Preparation of Bacterial Inoculum: a. From a fresh culture plate (18-24 hours growth), select several colonies of the target bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][8]
2. Preparation of Antibiotic and Adjuvant Solutions: a. Prepare stock solutions of colistin and "this compound" in an appropriate solvent (typically water or DMSO). b. From the stock solutions, prepare working solutions in CAMHB at four times the highest desired final concentration to be tested. The concentration range should span the expected MIC of each agent.[11]
3. Setting up the Checkerboard Plate: a. The checkerboard assay is typically set up in a 96-well plate.[11][12] A schematic of the plate setup is shown in the workflow diagram below. b. Drug Dilutions: i. Dispense 50 µL of CAMHB into all wells of the 96-well plate.[6] ii. In the first row (Row A), add an additional 50 µL of the colistin working solution to each well in columns 1 through 11. iii. Perform serial two-fold dilutions of colistin by transferring 50 µL from Row A to Row B, mixing, and continuing this process down to Row G. Discard 50 µL from Row G after mixing. Row H will serve as the adjuvant control row (no colistin). iv. In the first column (Column 1), add an additional 50 µL of the "this compound" working solution to each well in rows A through G. v. Perform serial two-fold dilutions of "this compound" by transferring 50 µL from Column 1 to Column 2, mixing, and continuing this process across to Column 10. Discard 50 µL from Column 10 after mixing. Column 11 will serve as the colistin control column (no adjuvant). c. Controls: i. Column 11: Contains serial dilutions of colistin only, to determine its MIC. ii. Row H: Contains serial dilutions of "this compound" only, to determine its MIC. iii. Well H12: Contains only CAMHB and the bacterial inoculum (growth control).[5] iv. A separate well or wells: Can be used for a sterility control (CAMHB only, no inoculum). d. Inoculation: i. Add 100 µL of the prepared bacterial inoculum (at 5 x 10⁵ CFU/mL) to each well (except the sterility control).[6] The final volume in each well will be 200 µL.
4. Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours under aerobic conditions.[8][13]
5. Reading the Results: a. After incubation, determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. b. For more quantitative results, a viability indicator such as resazurin (B115843) can be added, or the optical density (OD) can be read using a microplate reader.[11]
Data Presentation
The results of the checkerboard assay should be summarized in a clear and organized manner to facilitate interpretation.
Table 2: MIC and FICI Determination for Colistin and "this compound" against [Bacterial Strain]
| Colistin (µg/mL) | "this compound" (µg/mL) | Growth (+/-) | FICColistin | FICAdjuvant 3 | FICI | Interpretation |
| MICColistin | 0 | - | 1.0 | 0.0 | 1.0 | - |
| MICColistin/2 | MICAdjuvant 3/8 | - | 0.5 | 0.125 | 0.625 | Additive |
| MICColistin/4 | MICAdjuvant 3/4 | - | 0.25 | 0.25 | 0.5 | Synergy |
| MICColistin/8 | MICAdjuvant 3/2 | - | 0.125 | 0.5 | 0.625 | Additive |
| 0 | MICAdjuvant 3 | - | 0.0 | 1.0 | 1.0 | - |
Note: This table presents hypothetical data for illustrative purposes. The actual concentrations and results will vary depending on the compounds and bacterial strain tested.
Experimental Workflow Diagram
Caption: Workflow for the checkerboard assay.
Conclusion
The checkerboard assay is a fundamental tool for evaluating the in vitro interactions of antimicrobial combinations. This protocol provides a detailed framework for assessing the synergistic potential of "this compound" with colistin. The data generated from this assay can guide further preclinical and clinical development of novel combination therapies to combat multidrug-resistant pathogens. It is important to note that while the checkerboard assay is a valuable screening tool, further studies, such as time-kill assays, are often performed to confirm synergistic interactions.[5]
References
- 1. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 9. researchgate.net [researchgate.net]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the MIC of Colistin in the Presence of "Antibiotic Adjuvant 3"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849) is a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. The emergence of colistin resistance necessitates the development of strategies to preserve its efficacy. One promising approach is the use of antibiotic adjuvants, which can potentiate the activity of colistin, often by disrupting bacterial resistance mechanisms or enhancing drug uptake.[1][2][3][4][5] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of colistin against Gram-negative bacilli in the presence of a novel potentiator, "Antibiotic Adjuvant 3," using the recommended broth microdilution (BMD) method.[6][7][8][9]
The primary objective of this protocol is to assess the ability of "this compound" to reduce the MIC of colistin, thereby indicating synergistic or potentiating activity. The checkerboard assay is a standard method for evaluating the interaction between two antimicrobial agents and will be the primary experimental design.[10][11]
Potential Mechanism of Action
While the precise mechanism of "this compound" is under investigation, many adjuvants that potentiate colistin activity work through one or more of the following mechanisms:
-
Outer Membrane Disruption: Adjuvants can destabilize the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria, increasing its permeability to colistin.[2][3]
-
Inhibition of Resistance Mechanisms: Some adjuvants can interfere with the enzymatic modifications of lipid A, a key component of LPS, which is a primary mechanism of colistin resistance. This is often achieved by downregulating the expression of genes in the pmrAB and phoPQ two-component systems.[1][10]
-
Increased Oxidative Stress: The combination of an adjuvant and colistin may lead to an accumulation of reactive oxygen species, causing further damage to the bacterial cell.[3]
The following diagram illustrates a generalized signaling pathway for colistin resistance and the potential intervention points for an antibiotic adjuvant.
Caption: Potential mechanism of "this compound" in potentiating colistin activity.
Experimental Protocols
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution.
Materials and Reagents
| Material/Reagent | Specifications |
| Colistin Sulfate (B86663) | Potency-assayed powder |
| "this compound" | Known concentration in a suitable solvent |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Conforming to CLSI/EUCAST standards |
| 96-well microtiter plates | Sterile, U-bottom |
| Bacterial Strains | Quality control and test isolates |
| 0.5 McFarland Standard | For inoculum preparation |
| Sterile Saline or Water | For bacterial suspensions |
| Incubator | Maintained at 35 ± 2 °C |
| Microplate Reader (Optional) | For spectrophotometric reading of MIC |
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for accurate MIC determination.
| Stock Solution | Preparation Steps | Storage |
| Colistin Sulfate | 1. Weigh a precise amount of colistin sulfate powder. 2. Calculate the volume of sterile, deionized water required to achieve a concentration of 1024 µg/mL, accounting for the potency of the powder. 3. Dissolve the powder completely. 4. Sterilize by filtration through a 0.22 µm filter. | Aliquot and store at -70°C or below. |
| "this compound" | 1. Dissolve a known amount in a suitable solvent (e.g., DMSO, water) to a high concentration (e.g., 10 mg/mL). 2. Further dilute in CAMHB to the desired starting concentration for the assay. | Refer to manufacturer/supplier instructions. |
Broth Microdilution (BMD) and Checkerboard Assay Protocol
This protocol outlines the setup of a checkerboard assay to determine the MIC of colistin in the presence of "this compound."
Experimental Workflow Diagram:
Caption: Experimental workflow for the checkerboard assay.
Step-by-Step Procedure:
-
Plate Setup:
-
Aseptically add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
In the first column, add 100 µL of the highest concentration of colistin to be tested.
-
Perform a 2-fold serial dilution of colistin across the plate from column 1 to column 10 by transferring 50 µL from one well to the next. Discard the final 50 µL from column 10. Column 11 will serve as a growth control (no colistin), and column 12 as a sterility control (no bacteria).
-
-
Addition of Adjuvant:
-
Prepare dilutions of "this compound" in CAMHB.
-
Add a fixed volume (e.g., 50 µL) of each adjuvant dilution to all wells in a given row. The top row may receive no adjuvant to determine the MIC of colistin alone.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on non-selective agar, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the final bacterial suspension to each well, except for the sterility control wells. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate in ambient air at 35 ± 2 °C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7] This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Data Presentation and Analysis
The results of the checkerboard assay should be summarized in a table to clearly show the effect of "this compound" on the MIC of colistin.
Table 1: MIC of Colistin in the Presence of "this compound"
| "this compound" (µg/mL) | Colistin MIC (µg/mL) |
| 0 (Control) | [Insert MIC of Colistin alone] |
| [Concentration 1] | [Insert MIC] |
| [Concentration 2] | [Insert MIC] |
| [Concentration 3] | [Insert MIC] |
| [Concentration 4] | [Insert MIC] |
Fractional Inhibitory Concentration Index (FICI)
To quantify the interaction between colistin and "this compound," the FICI is calculated:
FICI = (MIC of Colistin in combination / MIC of Colistin alone) + (Concentration of Adjuvant in combination / MIC of Adjuvant alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Conclusion
This application note provides a comprehensive protocol for determining the MIC of colistin in the presence of "this compound." By following this standardized broth microdilution and checkerboard method, researchers can reliably assess the potential of "this compound" to potentiate the activity of colistin against multidrug-resistant Gram-negative bacteria. The data generated will be crucial for the preclinical development of this and other antibiotic adjuvants.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The synergistic antibacterial activity and mechanism of colistin-oxethazaine combination against gram-negative pathogens [frontiersin.org]
- 4. Adjuvants restore colistin sensitivity in mouse models of highly colistin-resistant isolates, limiting bacterial proliferation and dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. mjima.org [mjima.org]
- 10. Small Molecule Adjuvants Potentiate Colistin Activity and Attenuate Resistance Development in Escherichia coli by Affecting pmr AB System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic Antimicrobial Effect of Colistin in Combination with Econazole against Multidrug-Resistant Acinetobacter baumannii and Its Persisters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Antibiotic Adjuvant 3" in a Mouse Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibiotic resistance is a significant global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, which are compounds that enhance the efficacy of existing antibiotics.[1][2][3] These adjuvants typically have little to no antimicrobial activity on their own but can overcome bacterial resistance mechanisms when used in combination with antibiotics.[4][5][6] This document provides detailed application notes and protocols for a novel investigational agent, "Antibiotic Adjuvant 3" (AA3), in a mouse infection model. AA3 is a synthetic molecule designed to increase the permeability of the outer membrane of Gram-negative bacteria, thereby potentiating the activity of various classes of antibiotics.
Mechanism of Action
"this compound" acts as a membrane-permeabilizing agent. It is hypothesized to interact with the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane, disrupting its integrity and allowing for increased intracellular accumulation of co-administered antibiotics. This action restores the efficacy of antibiotics that are normally excluded by the bacterial outer membrane or expelled by efflux pumps.
References
- 1. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 'Adjuvant molecules' can help fight antibiotic resistance: Study | 'Adjuvant molecules' can help fight antibiotic resistance: Study [thefederal.com]
- 4. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Adjuvants for Combatting Antimicrobial Resistance [asm.org]
- 6. Dual-Functional Antibiotic Adjuvant Displays Potency against Complicated Gram-Negative Bacterial Infections and Exhibits Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing "Antibiotic Adjuvant 3" Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the development of novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that enhance the efficacy of existing antibiotics.[1][2][3] These adjuvants may act by various mechanisms, including inhibiting resistance enzymes, blocking antibiotic efflux pumps, or disrupting biofilms.[4][5][6][7] This document provides a detailed experimental design for the preclinical evaluation of a novel candidate, "Antibiotic Adjuvant 3," against a panel of clinically relevant bacterial isolates.
These protocols are designed to assess the synergistic potential of "this compound" when combined with conventional antibiotics, to characterize its impact on bacterial growth and killing kinetics, and to provide a framework for future in vivo studies.
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.[8][9][10]
Experimental Protocol: Checkerboard Assay
Materials:
-
"this compound"
-
Selected conventional antibiotic(s)
-
Clinically isolated bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of "this compound" and the partner antibiotic in an appropriate solvent. Perform serial twofold dilutions of "this compound" horizontally and the partner antibiotic vertically in a 96-well plate containing CAMHB.
-
Inoculum Preparation: Culture the clinical isolate overnight and dilute the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further, dilute this to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to all wells, including growth and sterility controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Data Presentation: Checkerboard Assay Results
| Clinical Isolate | Antibiotic | "this compound" MIC (µg/mL) | Antibiotic MIC (µg/mL) | FICI | Interpretation |
| E. coli 1 | Ciprofloxacin | 2 | 0.125 | 0.375 | Synergy |
| K. pneumoniae 2 | Meropenem | 4 | 1 | 0.5 | Synergy |
| P. aeruginosa 3 | Tobramycin | >64 | 8 | 1.0 | Additive |
| S. aureus 4 (MRSA) | Oxacillin | 1 | >256 | 0.25 | Synergy |
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Time-Kill Curve Assay
The time-kill curve assay provides insights into the pharmacodynamic interaction between "this compound" and the partner antibiotic over time, determining whether the combination is bactericidal or bacteriostatic.[11][12]
Experimental Protocol: Time-Kill Curve Assay
Materials:
-
"this compound"
-
Selected conventional antibiotic(s)
-
Clinically isolated bacterial strains
-
CAMHB
-
Sterile culture tubes
-
Spectrophotometer
-
Agar (B569324) plates for colony counting
-
Incubator with shaking capabilities (37°C)
Procedure:
-
Preparation of Cultures: Prepare a logarithmic phase bacterial culture in CAMHB.
-
Test Conditions: Set up culture tubes with the following conditions:
-
Growth control (no drug)
-
"this compound" alone (at a relevant concentration, e.g., 0.5 x MIC)
-
Antibiotic alone (at its MIC)
-
Combination of "this compound" and the antibiotic.
-
-
Inoculation: Inoculate the tubes with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Incubation: Incubate the plates at 37°C for 18-24 hours and count the colonies.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
Data Presentation: Time-Kill Curve Assay Results
| Time (hours) | Growth Control (log10 CFU/mL) | "this compound" alone (log10 CFU/mL) | Antibiotic alone (log10 CFU/mL) | Combination (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.1 | 5.6 | 5.2 | 4.1 |
| 4 | 6.8 | 5.5 | 4.8 | 3.0 |
| 6 | 7.5 | 5.4 | 4.5 | <2.0 |
| 8 | 8.2 | 5.4 | 4.3 | <2.0 |
| 12 | 8.9 | 5.5 | 4.1 | <2.0 |
| 24 | 9.1 | 5.6 | 4.0 | <2.0 |
Interpretation:
-
Bactericidal activity: ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[12]
-
Bacteriostatic activity: < 3-log10 reduction in CFU/mL from the initial inoculum.[12]
-
Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[12]
Potential Mechanisms of Action and Signaling Pathways
"this compound" may potentiate the activity of antibiotics through several mechanisms.[1][2][4][5][6][7] Understanding the potential target is crucial for its development.
Possible Mechanisms:
-
Inhibition of Resistance Enzymes: For example, inhibition of β-lactamases would restore the activity of β-lactam antibiotics.[1][13]
-
Efflux Pump Inhibition: Blocking efflux pumps increases the intracellular concentration of the antibiotic.[2][13]
-
Increased Membrane Permeability: Disruption of the bacterial cell membrane can facilitate antibiotic entry.[1]
-
Inhibition of Biofilm Formation: Preventing or disrupting biofilms can render bacteria more susceptible to antibiotics.
-
Targeting Signaling Pathways: Interference with bacterial signaling pathways involved in resistance can re-sensitize bacteria to antibiotics.[1][4]
Framework for Future In Vivo Studies
Positive in vitro results should be followed by evaluation in animal infection models to assess the in vivo efficacy and safety of "this compound."[14][15]
Recommended In Vivo Models:
-
Murine Thigh Infection Model: This is a standard model to evaluate the efficacy of antimicrobials by measuring the reduction in bacterial burden in the thigh muscle.[1]
-
Murine Sepsis Model: This model assesses the ability of the adjuvant-antibiotic combination to improve survival in a systemic infection.[1]
-
Skin Infection Model: For pathogens causing skin and soft tissue infections, a topical or systemic treatment can be evaluated.[16]
Key Parameters to Evaluate in Vivo:
-
Reduction in bacterial load (CFU/g of tissue or per mL of blood)
-
Survival rates
-
Pharmacokinetic and pharmacodynamic (PK/PD) parameters
-
Toxicity and tolerability
Conclusion
This document provides a comprehensive framework for the initial preclinical evaluation of "this compound." The successful completion of these studies will provide critical data on its potential as a novel therapeutic agent to combat antibiotic-resistant infections. The structured approach outlined, from in vitro synergy testing to a clear path for in vivo studies, will enable a thorough assessment of the adjuvant's capabilities and inform its future development.
References
- 1. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic adjuvants: multicomponent anti-infective strategies | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. In vivo infection models in the pre-clinical pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dual-Functional Antibiotic Adjuvant Displays Potency against Complicated Gram-Negative Bacterial Infections and Exhibits Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparing and Using "Antibiotic Adjuvant 3" Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating innovative therapeutic strategies.[1] One promising approach is the use of antibiotic adjuvants—compounds that may exhibit little to no intrinsic antimicrobial activity but can enhance the efficacy of existing antibiotics.[2][3][4] Adjuvants can work through various mechanisms, such as inhibiting resistance enzymes like β-lactamases, disrupting biofilms, or blocking efflux pumps that expel antibiotics from bacterial cells.[2][4][5]
This document provides a detailed protocol for the preparation and laboratory use of "Antibiotic Adjuvant 3" (AA3), a representative novel small molecule designed to act synergistically with conventional antibiotics. The procedures outlined below cover stock solution preparation, storage, and a standard protocol for evaluating its synergistic potential using the checkerboard assay.
Product Information: Physicochemical Properties
Successful experimental outcomes depend on the accurate preparation of solutions, which requires knowledge of the compound's physicochemical properties.[6][7] The properties for this representative adjuvant are provided below.
| Property | Value (Hypothetical) | Notes |
| Compound Name | This compound (AA3) | - |
| Appearance | White to off-white solid powder | - |
| Molecular Weight | 450.5 g/mol | Use for all molarity calculations. |
| Purity | >99% (HPLC) | High purity is crucial for accurate results. |
| Solubility | >100 mM in DMSO~10 mM in Ethanol<0.1 mM in Water | Highly soluble in DMSO, making it the recommended solvent for primary stock solutions.[8] |
| Storage (Solid) | 2-8°C, desiccated, protected from light | Follow recommendations to prevent degradation. |
| Storage (Solution) | -20°C or -80°C in single-use aliquots | Avoid repeated freeze-thaw cycles to ensure stability.[9] |
Protocols for Stock Solution Preparation
Accurate preparation of stock solutions is the critical first step for all subsequent in vitro experiments. It is recommended to prepare a high-concentration primary stock in 100% DMSO, which can then be used to make fresh working solutions.
Materials and Equipment
-
"this compound" (AA3) solid powder
-
Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL) or cryovials
-
Calibrated analytical balance
-
Pipettes (P1000, P200, P20) and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for 100 mM Primary Stock Solution in DMSO
-
Calculation: Determine the mass of AA3 needed.
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 1 mL of 100 mM stock: Mass (mg) = 0.1 mol/L x 0.001 L x 450.5 g/mol x 1000 = 45.05 mg
-
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh 45.05 mg of AA3 powder directly into the tube.
-
Solubilization: Add 1.0 mL of 100% anhydrous DMSO to the tube using a calibrated pipette.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved and the solution is clear.
-
Aliquoting and Storage:
Recommended Stock and Working Concentrations
The primary stock solution is typically diluted to a working concentration in the appropriate cell culture or assay medium. Most antibiotic stock solutions are prepared at a 1000x concentration relative to the final working concentration.[10][11]
| Solution Type | Concentration | Solvent | Typical Dilution | Final Use |
| Primary Stock | 100 mM | 100% DMSO | - | Long-term storage at -20°C / -80°C |
| Intermediate Stock | 10 mM | 100% DMSO or Media | 1:10 from Primary Stock | Preparation of serial dilutions |
| Working Solution | 10 µM - 500 µM | Assay Medium (e.g., CAMHB) | 1:1000 from Intermediate | MIC Testing, Synergy Assays |
Note: The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity to the bacteria.
Experimental Protocol: Antimicrobial Synergy Testing
The checkerboard assay is the standard method for systematically testing the interaction between two antimicrobial agents to determine synergy.[1][12][13]
Objective
To quantify the synergistic effect of "this compound" (AA3) in combination with a conventional antibiotic (e.g., a β-lactam) against a target bacterial strain by calculating the Fractional Inhibitory Concentration (FIC) Index.
Methodology: Checkerboard Assay
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate.
-
Suspend a few colonies in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay plate.[1]
-
-
Plate Setup (96-Well Plate):
-
Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate.
-
Horizontal Dilution (Antibiotic): Create twofold serial dilutions of the partner antibiotic across the plate (e.g., in columns 1-10). Start with a concentration 4x the known Minimum Inhibitory Concentration (MIC) of the antibiotic.
-
Vertical Dilution (Adjuvant AA3): Create twofold serial dilutions of AA3 down the plate (e.g., in rows A-G). Start with a concentration 4x its predetermined MIC (or the highest soluble concentration if no intrinsic activity is observed).
-
The final plate will contain a matrix of concentrations. Row H will serve as the antibiotic-only control, and column 11 will be the AA3-only control.[12] Column 12 should be a sterility control (media only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis and FIC Index Calculation:
-
After incubation, read the plate to determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the FIC Index (FICI) for each well that shows no growth.
-
Formula: FICI = FIC of Agent A + FIC of Agent B
-
Where: FIC A = (MIC of A in combination) / (MIC of A alone)
-
Where: FIC B = (MIC of B in combination) / (MIC of B alone)
-
-
The lowest FICI value obtained from all the clear wells is reported as the result of the assay.[13]
-
Data Presentation and Interpretation
The calculated FICI value determines the nature of the interaction between the two agents.
| FICI Value | Interaction | Interpretation |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of their individual effects.[13] |
| > 0.5 to ≤ 1.0 | Additive | The combined effect is equal to the sum of their individual effects. |
| > 1.0 to < 4.0 | Indifference | The agents do not interact; the combined effect is no different from the most active agent alone.[13] |
| ≥ 4.0 | Antagonism | The activity of one agent is reduced by the presence of the other.[13] |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for preparing and testing "this compound" for synergistic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens [frontiersin.org]
- 3. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 9. benchchem.com [benchchem.com]
- 10. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 11. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 12. benchchem.com [benchchem.com]
- 13. droracle.ai [droracle.ai]
Application Notes and Protocols: Measuring the Impact of Antibiotic Adjuvant 3 on Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing the efficacy of "Antibiotic adjuvant 3" in preventing and disrupting bacterial biofilm formation. The included protocols are foundational for preclinical evaluation and can be adapted for high-throughput screening and detailed mechanistic studies.
Introduction to Biofilm Formation and the Role of Adjuvants
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix.[1] This mode of growth provides bacteria with significant protection from environmental stresses, host immune responses, and antimicrobial agents, contributing to persistent and chronic infections.[1][2] The complex architecture and physiology of biofilms necessitate specialized techniques to evaluate the efficacy of new therapeutic agents.
Antibiotic adjuvants are compounds that enhance the efficacy of existing antibiotics.[2] "this compound" is investigated for its potential to interfere with biofilm formation, a key mechanism of antibiotic resistance.[2] This could be achieved by inhibiting initial bacterial attachment, disrupting the biofilm matrix, or interfering with intercellular communication pathways like quorum sensing.[3][4]
Key Techniques for Measuring Biofilm Inhibition and Disruption
Several key techniques are employed to quantify the impact of "this compound" on biofilm formation. These methods assess different aspects of the biofilm, from total biomass to the viability of embedded cells and the overall architecture.
Quantitative Data Summary
The following table summarizes the typical quantitative data that can be obtained from the described experimental protocols.
| Technique | Parameter Measured | Typical Units | Description |
| Crystal Violet Staining | Total biofilm biomass | Absorbance (e.g., at 590 nm) | Measures the amount of attached cellular material and EPS.[5] |
| Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining | - Biovolume- Biofilm thickness- Surface area coverage- Live/dead cell ratio | - µm³/µm²- µm- %- Ratio or % | Provides three-dimensional structural information and assesses the viability of cells within the biofilm.[6][7] |
| Viability Plating (CFU Counting) | Number of viable cells | Colony Forming Units (CFU)/mL or CFU/cm² | Determines the number of culturable bacteria within the biofilm after treatment.[7][8] |
Experimental Protocols
Crystal Violet Staining for Biofilm Biomass Quantification
This protocol provides a method to quantify the total biomass of a biofilm, including both cells and the extracellular matrix.[9][10]
Materials:
-
96-well sterile microtiter plate[9]
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
"this compound" stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution[9]
-
30% Acetic acid or 95% Ethanol (B145695) for solubilization[9][10]
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of the desired bacterial strain in the appropriate medium at 37°C.[9]
-
Dilution: Adjust the overnight culture to a specific optical density (OD), for example, an OD600 of 0.1, using fresh medium.[9]
-
Plate Inoculation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control.
-
Treatment: Add varying concentrations of "this compound" to the wells. Include an untreated control (bacterial culture only) and a vehicle control if the adjuvant is dissolved in a solvent.
-
Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[9][10]
-
Washing: Gently remove the planktonic (free-floating) bacteria by aspirating the medium. Wash the wells twice with 200 µL of PBS, being careful not to disturb the attached biofilm.
-
Fixation (Optional but Recommended): Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes to fix the biofilm.[11] Aspirate the methanol and allow the plate to air dry.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[10]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.[9]
-
Drying: Invert the plate and tap it gently on a paper towel to remove excess water. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.[9][10] Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 590 nm using a microplate reader.[10]
References
- 1. Understanding bacterial biofilms: From definition to treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. Effects of cationic polymers on the viability of microbial biofilms [foliamedica.bg]
- 8. Method of evaluating effects of antibiotics on bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. static.igem.org [static.igem.org]
- 11. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Antibiotic Adjuvant 3" in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for evaluating the synergistic potential of a hypothetical novel antibiotic adjuvant, designated "Antibiotic Adjuvant 3" (AA3), when used in combination with conventional antibiotics against multidrug-resistant bacteria. AA3 is conceptualized as an efflux pump inhibitor (EPI), designed to block the AcrAB-TolC efflux system in Gram-negative bacteria, thereby increasing the intracellular concentration and efficacy of co-administered antibiotics.[1][2][3][4]
Data Presentation: Synergistic Activity of AA3
The following tables summarize the hypothetical quantitative data from in vitro synergy testing of AA3 with the fluoroquinolone antibiotic ciprofloxacin (B1669076) against a multidrug-resistant strain of Escherichia coli.
Table 1: Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) Index from Checkerboard Assay
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Ciprofloxacin | 32 | 4 | 0.5 | Synergy |
| AA3 | 64 | 16 |
The Fractional Inhibitory Concentration (FIC) index is calculated as follows: (MIC of Ciprofloxacin in combination / MIC of Ciprofloxacin alone) + (MIC of AA3 in combination / MIC of AA3 alone). An FIC index of ≤ 0.5 is indicative of synergy.[5]
Table 2: Time-Kill Kinetics of AA3 and Ciprofloxacin Combination Therapy
| Treatment | 0 hr (log10 CFU/mL) | 2 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) |
| Growth Control | 6.0 | 6.8 | 7.5 | 8.5 | 9.0 |
| Ciprofloxacin (4 µg/mL) | 6.0 | 5.8 | 5.5 | 5.2 | 5.0 |
| AA3 (16 µg/mL) | 6.0 | 6.0 | 6.1 | 6.0 | 6.0 |
| Ciprofloxacin + AA3 | 6.0 | 5.0 | 4.2 | 3.5 | <3.0 (Bactericidal) |
A bactericidal effect is defined as a ≥ 3-log10 reduction in the initial inoculum (CFU/mL).[6]
Experimental Protocols
2.1. Checkerboard Assay Protocol
This protocol details the checkerboard method for determining the synergistic interaction between AA3 and ciprofloxacin.[5][7][8][9][10]
Materials:
-
96-well microtiter plates
-
Multidrug-resistant E. coli strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ciprofloxacin stock solution
-
AA3 stock solution
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Culture the E. coli strain on an appropriate agar (B569324) plate overnight. Suspend several colonies in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Drug Dilution:
-
Add 50 µL of CAMHB to each well of the 96-well plate.
-
Prepare serial dilutions of ciprofloxacin along the x-axis of the plate and AA3 along the y-axis.
-
The final concentrations should range from sub-inhibitory to supra-inhibitory levels based on known or preliminary MIC values.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls: Include wells with only the bacterial inoculum (growth control) and wells with medium only (sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC for each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index using the formula provided in the note for Table 1.
-
2.2. Time-Kill Curve Assay Protocol
This protocol is for assessing the rate of bacterial killing by AA3 and ciprofloxacin, alone and in combination.[6][11][12][13]
Materials:
-
Flasks or tubes for bacterial culture
-
Multidrug-resistant E. coli strain
-
CAMHB
-
Ciprofloxacin and AA3 stock solutions
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Incubator (37°C)
-
Shaker
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in CAMHB as described for the checkerboard assay, adjusting to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test flasks.
-
Test Conditions: Prepare separate flasks for the following conditions:
-
Growth control (no drug)
-
Ciprofloxacin at a sub-inhibitory concentration (e.g., 1/4 x MIC)
-
AA3 at a sub-inhibitory concentration (e.g., 1/4 x MIC)
-
Combination of ciprofloxacin and AA3 at the same sub-inhibitory concentrations.
-
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time for each test condition to generate the time-kill curves.
-
Visualizations: Workflows and Mechanisms
Caption: Workflow for the checkerboard synergy assay.
Caption: Mechanism of AA3 as an efflux pump inhibitor.
References
- 1. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens [frontiersin.org]
- 3. Antibiotic Adjuvants for Combatting Antimicrobial Resistance [asm.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic adjuvants: multicomponent anti-infective strategies | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. emerypharma.com [emerypharma.com]
- 12. page-meeting.org [page-meeting.org]
- 13. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of Antibiotic Adjuvants to Combat Antimicrobial Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic resistance is a critical global health challenge, necessitating innovative strategies to extend the lifespan of existing antibiotics and discover new therapeutic agents. One promising approach is the use of antibiotic adjuvants, compounds that enhance the efficacy of antibiotics, often by circumventing resistance mechanisms in bacteria.[1][2][3] These adjuvants typically have little to no intrinsic antimicrobial activity but act synergistically with antibiotics.[3][4] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a prominent class of antibiotic adjuvants: β-lactamase inhibitors.
β-lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy. However, their effectiveness is frequently compromised by bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the drug.[5] β-lactamase inhibitors are adjuvants that bind to and inactivate these bacterial enzymes, thereby protecting the β-lactam antibiotic and restoring its activity.[5][6] The combination of a β-lactam antibiotic with a β-lactamase inhibitor has been a clinically successful strategy, with combinations like amoxicillin/clavulanic acid (Augmentin) being widely used.[2]
High-throughput screening is an essential tool in the discovery of novel β-lactamase inhibitors, enabling the rapid evaluation of large compound libraries.[7][8] The protocols detailed below are designed for HTS campaigns to identify and characterize new antibiotic adjuvants.
Mechanisms of Action for Antibiotic Adjuvants
Antibiotic adjuvants can be broadly categorized based on their mechanism of action. Understanding these mechanisms is crucial for designing effective screening assays.
-
Inhibition of Resistance Enzymes: This is the most established mechanism, with β-lactamase inhibitors being the prime example.[4][5] These adjuvants directly bind to and inactivate enzymes that would otherwise degrade the antibiotic.
-
Efflux Pump Inhibition: Many bacteria possess efflux pumps that actively transport antibiotics out of the cell, reducing the intracellular concentration to sub-therapeutic levels.[1][9][10] Efflux pump inhibitors (EPIs) block these pumps, allowing the antibiotic to accumulate and reach its target.[6][11]
-
Membrane Permeabilization: Some adjuvants can disrupt the bacterial cell membrane, increasing its permeability to antibiotics, particularly in Gram-negative bacteria which have a protective outer membrane.[6][10]
-
Inhibition of Virulence Factors: Anti-virulence adjuvants target bacterial factors that contribute to infectivity, such as toxins or quorum sensing pathways, rather than directly killing the bacteria.[11]
The following diagram illustrates the primary mechanisms of action for antibiotic adjuvants.
Caption: Mechanisms of action for different classes of antibiotic adjuvants.
High-Throughput Screening for β-Lactamase Inhibitors
The primary goal of an HTS campaign for β-lactamase inhibitors is to identify compounds that prevent the enzymatic degradation of a β-lactam antibiotic. A common and effective method utilizes a chromogenic or fluorogenic β-lactam substrate that produces a detectable signal upon cleavage by the enzyme.
Experimental Workflow
The general workflow for a high-throughput screen to identify β-lactamase inhibitors is depicted below.
Caption: General workflow for a high-throughput screening assay to identify β-lactamase inhibitors.
Detailed Protocols
Protocol 1: Nitrocefin-Based Absorbance Assay for β-Lactamase Inhibitors
This protocol describes a colorimetric HTS assay using nitrocefin, a chromogenic cephalosporin. Hydrolysis of the β-lactam ring in nitrocefin by a β-lactamase results in a color change from yellow to red, which can be quantified by measuring the absorbance at 490 nm.
Materials:
-
384-well clear, flat-bottom microplates
-
Compound library (typically dissolved in DMSO)
-
Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, or KPC-2)
-
Nitrocefin
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.0
-
DMSO (for controls)
-
Positive control inhibitor (e.g., clavulanic acid)
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Compound Plating: Dispense 1 µL of each test compound from the library into the wells of a 384-well microplate. For controls, dispense 1 µL of DMSO (negative control) and 1 µL of a known β-lactamase inhibitor like clavulanic acid (positive control).
-
Enzyme Preparation: Prepare a working solution of the β-lactamase in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.
-
Enzyme Addition: Add 25 µL of the β-lactamase working solution to each well of the microplate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the test compounds to bind to the enzyme.
-
Substrate Preparation: Prepare a working solution of nitrocefin in Assay Buffer. A typical final concentration is 100 µM.
-
Reaction Initiation: Add 25 µL of the nitrocefin working solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 490 nm every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (Vo) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = (1 - (Vo, compound - Vo, blank) / (Vo, DMSO - Vo, blank)) * 100
-
Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50%).
-
Protocol 2: Checkerboard Assay for Synergy Analysis
Once potential adjuvants (hits) are identified, it is crucial to confirm their synergistic activity with a partner antibiotic against a resistant bacterial strain. The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy.
Materials:
-
96-well microplates
-
Resistant bacterial strain (e.g., β-lactamase producing E. coli or K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Partner antibiotic (e.g., ampicillin, piperacillin)
-
Hit compound (potential adjuvant)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader for measuring optical density at 600 nm (OD600)
Procedure:
-
Plate Preparation:
-
In a 96-well plate, prepare serial two-fold dilutions of the antibiotic along the x-axis (e.g., columns 1-10) in CAMHB.
-
Prepare serial two-fold dilutions of the hit compound along the y-axis (e.g., rows A-G) in CAMHB.
-
This creates a matrix of wells with varying concentrations of both the antibiotic and the hit compound.
-
Include wells with only the antibiotic (row H) and only the hit compound (column 11) to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a growth control well with no antibiotic or hit compound (e.g., H12).
-
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB and add the diluted inoculum to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Collection: Measure the OD600 of each well to determine bacterial growth. The MIC is defined as the lowest concentration of an agent that inhibits visible growth.
-
Data Analysis:
-
Determine the MIC of the antibiotic alone (MICA) and the hit compound alone (MICB).
-
For each well showing no growth, determine the concentrations of the antibiotic (CA) and the hit compound (CB).
-
Calculate the FIC for each combination: FICA = CA / MICA and FICB = CB / MICB.
-
Calculate the FIC Index (FICI) for each combination: FICI = FICA + FICB.
-
Interpret the results based on the FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation
Quantitative data from HTS and subsequent validation assays should be presented in a clear and structured format to facilitate comparison and decision-making.
Table 1: HTS Primary Screen Results for β-Lactamase Inhibitors
| Compound ID | % Inhibition at 10 µM (TEM-1) | % Inhibition at 10 µM (SHV-1) | % Inhibition at 10 µM (KPC-2) | Hit Flag |
| Cmpd-001 | 85.2 | 78.9 | 65.4 | Yes |
| Cmpd-002 | 12.5 | 8.3 | 5.1 | No |
| Cmpd-003 | 92.1 | 88.6 | 45.3 | Yes |
| Clavulanate | 98.5 | 95.2 | 20.1 | N/A |
Table 2: IC50 Values of Confirmed Hits against β-Lactamases
| Compound ID | IC50 (µM) vs. TEM-1 | IC50 (µM) vs. SHV-1 | IC50 (µM) vs. KPC-2 |
| Cmpd-001 | 1.2 | 2.5 | 15.8 |
| Cmpd-003 | 0.8 | 1.1 | > 50 |
| Clavulanate | 0.1 | 0.2 | > 100 |
Table 3: Synergy Analysis of Hit Compound Cmpd-001 with Piperacillin against K. pneumoniae (KPC-2 producing)
| MIC of Piperacillin Alone (µg/mL) | MIC of Cmpd-001 Alone (µg/mL) | MIC of Piperacillin in Combination (µg/mL) | Concentration of Cmpd-001 in Combination (µg/mL) | FICI | Interpretation |
| 256 | >128 | 8 | 4 | 0.28 | Synergy |
Conclusion
The application of high-throughput screening assays is a powerful strategy for the discovery of novel antibiotic adjuvants. By employing robust and well-validated protocols, such as the nitrocefin-based assay for β-lactamase inhibitors and the checkerboard method for synergy analysis, researchers can efficiently identify and characterize promising lead compounds. These adjuvants have the potential to restore the efficacy of existing antibiotics, overcome bacterial resistance, and provide new therapeutic options in the fight against infectious diseases. Further research and development in this area are crucial to address the growing threat of antimicrobial resistance.[1]
References
- 1. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibiotic Adjuvants for Combatting Antimicrobial Resistance [asm.org]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic adjuvants: multicomponent anti-infective strategies | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 11. Use of adjuvants to improve antibiotic efficacy and reduce the burden of antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Antibiotic Adjuvant 3" Concentration for Synergy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of "Antibiotic Adjuvant 3" for synergistic activity with antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound designed to act as an efflux pump inhibitor in Gram-negative bacteria.[1][2][3] By blocking these pumps, the adjuvant prevents the expulsion of the partner antibiotic from the bacterial cell, thereby increasing its intracellular concentration and enhancing its efficacy.[1][3]
Q2: Which antibiotics are expected to show synergy with this compound?
A2: Synergy is most likely to be observed with antibiotics that are known substrates of bacterial efflux pumps. This includes, but is not limited to, certain fluoroquinolones, tetracyclines, and beta-lactams. The degree of synergy will depend on the specific bacterial strain and its repertoire of efflux pumps.
Q3: What is the typical concentration range to test for this compound in a synergy assay?
A3: The optimal concentration of this compound is strain and antibiotic-dependent. A typical starting point for in vitro assays is to test a concentration range from 0.25 to 16 µg/mL. It is crucial to first determine the Minimum Inhibitory Concentration (MIC) of the adjuvant itself to ensure that the concentrations used in synergy testing are sub-inhibitory.
Q4: How is synergy quantitatively defined in a checkerboard assay?
A4: Synergy is most commonly quantified using the Fractional Inhibitory Concentration (FIC) Index.[4][5] This index is calculated based on the MIC of the antibiotic and the adjuvant, both alone and in combination. The formula is as follows:
FIC Index = (MIC of Antibiotic in combination / MIC of Antibiotic alone) + (MIC of Adjuvant in combination / MIC of Adjuvant alone)
The interpretation of the FIC Index is summarized in the table below.
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Q5: Can the choice of culture medium affect the synergy test results?
A5: Yes, the culture medium can significantly influence the outcome of synergy tests.[6] The pH, ionic strength, and presence of specific components in the medium can affect the stability and activity of both the antibiotic and the adjuvant, as well as bacterial growth. For antibiotic susceptibility testing, cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard and recommended medium to ensure reproducibility.[6]
Troubleshooting Guides
Problem 1: High variability or inconsistent results in checkerboard assays.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Calibrate pipettes regularly. Ensure thorough mixing at each serial dilution step. For viscous solutions, consider using reverse pipetting.[6] |
| Edge Effects in Microtiter Plates | Evaporation from wells on the plate's edge can concentrate the compounds. To mitigate this, fill the peripheral wells with sterile broth or water and do not use them for experimental data points.[6] |
| Subjective Interpretation of Growth | Visual determination of growth can be subjective. Use a microplate reader to measure optical density (OD) for a more quantitative endpoint. Alternatively, a metabolic indicator dye like resazurin (B115843) can be used.[6] |
| Instability of Compounds | Prepare fresh stock solutions for each experiment. If a compound is known to be unstable, consider the duration of the assay and whether replenishment is necessary.[6] |
Problem 2: Discrepancy between checkerboard and time-kill assay results.
| Potential Cause | Explanation and Solution |
| Different Endpoints | The checkerboard assay measures the inhibition of growth at a single, fixed time point (e.g., 24 hours), while the time-kill assay assesses the rate of bacterial killing over time.[6][7] A combination might be synergistic in its killing rate but not in the final concentration required to inhibit growth. It is important to consider both aspects of the interaction. |
| Static vs. Dynamic Measurement | The checkerboard assay is a static method, providing a snapshot of the interaction. The time-kill assay is a dynamic method that offers more detailed information about the interaction over a period.[6][7] The choice of method should align with the specific research question. |
| Post-Antibiotic Effect (PAE) | One or both agents may exhibit a PAE, where bacterial growth remains suppressed even after the removal of the drug. This can influence the outcome of a time-kill assay but may not be as apparent in a checkerboard assay. |
Problem 3: No synergy is observed with the expected antibiotic class.
| Potential Cause | Recommended Solution |
| Bacterial Resistance Mechanisms | The test organism may possess other resistance mechanisms that are not affected by the efflux pump inhibition of this compound, such as target modification or enzymatic inactivation of the antibiotic.[1][2] Consider characterizing the resistance profile of the bacterial strain. |
| Inappropriate Concentration Ranges | The concentrations of the antibiotic or the adjuvant may be too high or too low. Ensure that a broad range of concentrations, both above and below the individual MICs, are tested. |
| Adjuvant Not Affecting Relevant Efflux Pump | The bacterial strain may not express the specific efflux pump that is targeted by this compound, or it may utilize multiple types of efflux pumps. |
Experimental Protocols
Checkerboard Assay Protocol
This protocol is for determining the synergistic interaction between an antibiotic and this compound in a 96-well microtiter plate format.
-
Prepare Stock Solutions: Prepare stock solutions of the antibiotic and this compound at a concentration 10 times the highest desired test concentration in an appropriate solvent.
-
Prepare Microtiter Plate: Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well plate.[6]
-
Serial Dilutions:
-
Add 100 µL of the antibiotic stock solution to the first well of each row and perform two-fold serial dilutions along the rows.
-
Add 100 µL of the this compound stock solution to the first well of each column and perform two-fold serial dilutions down the columns.[6]
-
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[4]
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial inoculum.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each compound alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth. Calculate the FIC Index to determine the nature of the interaction.
Time-Kill Assay Protocol
This protocol assesses the rate of bacterial killing by an antibiotic and this compound combination over time.[7]
-
Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Test Conditions: Prepare flasks containing CAMHB with the following:
-
No drug (growth control)
-
Antibiotic alone (at a sub-MIC or MIC concentration)
-
This compound alone (at a sub-MIC concentration)
-
Antibiotic and this compound in combination
-
-
Inoculation and Incubation: Inoculate the prepared flasks with the bacterial suspension and incubate at 37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar (B569324) plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[8]
Visualizations
Caption: Workflow for the checkerboard synergy assay.
Caption: Inhibition of antibiotic efflux by Adjuvant 3.
Caption: Decision tree for troubleshooting lack of synergy.
References
- 1. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Insolubility of "Antibiotic Adjuvant 3" in Aqueous Media
Welcome to the technical support center for "Antibiotic Adjuvant 3." This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation, with a primary focus on the known insolubility of "this compound" in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is "this compound" poorly soluble in aqueous solutions?
"this compound," like many potent pharmacological compounds, is hydrophobic (lipophilic) in nature. This means it has a molecular structure that repels water, leading to difficulties in achieving desired concentrations in aqueous buffers and media commonly used in biological assays. Poor solubility is a significant hurdle as it can lead to inaccurate experimental results and low bioavailability.[1][2]
Q2: What are the initial signs of solubility issues with "this compound"?
You may be experiencing solubility problems if you observe any of the following:
-
Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.
-
Inconsistent Results: High variability between experimental replicates.
-
Low Potency: The observed biological effect is lower than expected, potentially due to the actual concentration in solution being much lower than the calculated concentration.
Q3: Can I use a small amount of an organic solvent to dissolve "this compound" first?
Yes, this is a common and recommended first step. This "stock solution" approach involves dissolving the compound in a water-miscible organic solvent before diluting it into your aqueous experimental medium. However, the final concentration of the organic solvent in your assay should be minimized to avoid solvent-induced artifacts.
Troubleshooting Guide: Enhancing the Solubility of "this compound"
Initial Steps: The Stock Solution
The first line of defense against solubility issues is the proper preparation of a concentrated stock solution in an appropriate organic solvent.
Recommended Solvents for "this compound" Stock Solution:
| Solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | A versatile and commonly used solvent. Ensure the final concentration in your assay is typically ≤0.5% to avoid cytotoxicity. |
| Ethanol (B145695) (EtOH) | 10-50 mM | A good alternative to DMSO, particularly for in vivo studies. Final concentration should also be kept low. |
| Dimethylformamide (DMF) | 10-50 mM | Another option, but can be more toxic than DMSO or ethanol. Use with caution and ensure minimal final concentration. |
Advanced Techniques for Persistent Solubility Issues
If you still encounter precipitation or low solubility upon dilution of your stock solution, consider the following advanced methods.
This technique involves adding a secondary solvent (a co-solvent) to the aqueous medium to increase the solubility of a hydrophobic compound.[3]
Experimental Protocol: Co-solvency for "this compound"
-
Prepare Stock Solution: Dissolve "this compound" in 100% DMSO to make a 20 mM stock solution.
-
Prepare Co-solvent Buffer: Prepare your desired aqueous buffer (e.g., PBS) containing a co-solvent. Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or glycerol. Start with a low concentration (e.g., 5-10% v/v) of the co-solvent.
-
Dilution: Add the "this compound" stock solution to the co-solvent buffer to achieve the final desired concentration.
-
Observation: Vortex briefly and observe for any precipitation. If the solution remains clear, you can proceed with your experiment. If not, you may need to increase the co-solvent concentration or try a different co-solvent.
Troubleshooting Flowchart for Co-solvency
Caption: Troubleshooting workflow for the co-solvency method.
Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1][3]
Commonly Used Surfactants:
| Surfactant | Type | Critical Micelle Concentration (CMC) | Notes |
| Tween® 80 | Non-ionic | ~0.012 mM | Widely used in biological research. |
| Triton™ X-100 | Non-ionic | ~0.24 mM | Can interfere with some assays; check for compatibility. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM | Can denature proteins; generally not suitable for cell-based assays unless at very low concentrations. |
Experimental Protocol: Surfactant-based Solubilization
-
Prepare Surfactant Solution: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC. For example, prepare PBS with 0.1% (v/v) Tween® 80.
-
Prepare Stock Solution: Dissolve "this compound" in 100% ethanol to make a 20 mM stock solution.
-
Dilution: Slowly add the stock solution to the surfactant-containing buffer while vortexing to facilitate micelle formation and encapsulation.
-
Equilibration: Allow the solution to equilibrate for 15-30 minutes at room temperature.
-
Observation: Check for any visible precipitate before use.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in water.[1]
Experimental Protocol: Cyclodextrin (B1172386) Complexation
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer. A starting concentration of 1-5% (w/v) is recommended.
-
Add "this compound": Add the powdered "this compound" directly to the cyclodextrin solution.
-
Incubation: Incubate the mixture at 37°C with shaking for 1-4 hours to facilitate complex formation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized complex.
Decision Tree for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement method.
Signaling Pathways and "this compound"
While the direct mechanism of action of "this compound" may be proprietary, many antibiotic adjuvants function by inhibiting bacterial resistance mechanisms. For example, a common strategy is the inhibition of β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics like penicillin.
Caption: Inhibition of β-lactamase by an antibiotic adjuvant.
This diagram illustrates how an adjuvant like "this compound" can act as a β-lactamase inhibitor. By blocking the β-lactamase enzyme, the adjuvant protects the β-lactam antibiotic from inactivation, allowing it to reach its target (the Penicillin-Binding Protein) and inhibit cell wall synthesis, ultimately leading to bacterial cell death.[4][5]
References
- 1. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Adjuvants for Combatting Antimicrobial Resistance [asm.org]
Technical Support Center: Overcoming Inconsistent Results in "Antibiotic Adjuvant 3" Synergy Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with "Antibiotic Adjuvant 3" synergy assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its general mechanism of action?
"this compound" is a novel compound designed to enhance the efficacy of existing antibiotics against multi-drug resistant (MDR) pathogens.[1][2][3] Its primary mechanism involves acting as a resistance breaker, potentiating the activity of antibiotics by targeting bacterial resistance mechanisms.[2][4] This can include inhibiting enzymes that degrade antibiotics, blocking efflux pumps that remove antibiotics from the bacterial cell, or disrupting protective biofilms.[1][3][5]
Q2: We are observing significant variability in our checkerboard assay results with "this compound". What are the common causes?
Inconsistent results in checkerboard assays are a known challenge in synergy testing.[6][7][8] Several factors can contribute to this variability:
-
Inoculum Preparation and Density: Variation in the starting bacterial concentration can significantly impact the Minimum Inhibitory Concentration (MIC) values and, consequently, the Fractional Inhibitory Concentration (FIC) index.
-
Compound Stability: "this compound" or the partner antibiotic may degrade over the incubation period, especially at 37°C.[9]
-
Pipetting Errors: Inaccurate pipetting during serial dilutions can lead to significant errors in final drug concentrations.[9]
-
Edge Effects in Microtiter Plates: Evaporation from the outer wells of a microtiter plate can alter the concentration of the tested compounds.[9]
-
Subjective Interpretation of Growth: Visual determination of bacterial growth inhibition can be subjective and vary between individuals.[9]
Q3: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?
The FIC index is the standard metric for quantifying the degree of synergy between two antimicrobial agents.[5][10][11] It is calculated as follows:
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index (FICI) = FIC of Drug A + FIC of Drug B[12]
The interpretation of the FICI can vary slightly between different guidelines, but a common interpretation is summarized in the table below.[12][13][14][15]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference (No interaction) |
| ≥ 4.0 | Antagonism |
Q4: My time-kill assay shows synergy with "this compound", but the checkerboard assay does not. Why the discrepancy?
This is a common point of confusion arising from the different endpoints these two assays measure.[9]
-
Checkerboard Assay: This is a static method that determines the inhibition of growth at a single time point (e.g., 24 hours).[9]
-
Time-Kill Assay: This is a dynamic method that assesses the rate of bacterial killing over an extended period.[9][16]
A combination of "this compound" and an antibiotic may be synergistic in its rate of killing (bactericidal activity), which would be detected in a time-kill assay, but not in the final concentration required for growth inhibition (bacteriostatic activity), which is what the checkerboard assay measures.[9]
Troubleshooting Guides
Issue 1: High Variability in FIC Index Between Replicates
-
Potential Cause: Inconsistent inoculum density.
-
Recommended Solution:
-
Strictly adhere to preparing the bacterial inoculum to a 0.5 McFarland standard.
-
Use a spectrophotometer to verify the optical density (OD) of the bacterial suspension.
-
Ensure the final inoculum concentration in each well is approximately 5 x 10^5 CFU/mL.[9][12]
-
Perform at least five replicates for each determination to assess reproducibility.[6][7][8]
-
Issue 2: No Clear Synergy Observed Where Expected
-
Potential Cause: Degradation of "this compound" or the partner antibiotic.
-
Recommended Solution:
Issue 3: Inconsistent MIC Values for Control (Single Agent) Wells
-
Potential Cause: Pipetting inaccuracies or edge effects.
-
Recommended Solution:
Issue 4: Difficulty in Determining Growth Inhibition Visually
-
Potential Cause: Subjective endpoint determination.
-
Recommended Solution:
-
Use a microplate reader to measure the optical density (OD) at 600 nm for a quantitative endpoint.
-
Alternatively, use a growth indicator dye such as resazurin (B115843) to aid in visual determination.[9]
-
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic potential of "this compound".[17][18][19]
Materials:
-
"this compound"
-
Partner antibiotic
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of "this compound" and the partner antibiotic at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, prepare serial twofold dilutions of "this compound" along the x-axis in CAMHB.
-
Similarly, prepare serial twofold dilutions of the partner antibiotic along the y-axis in CAMHB.
-
Column 11 should contain only the dilutions of the partner antibiotic to determine its MIC.
-
Row H should contain only the dilutions of "this compound" to determine its MIC.
-
Well H12 should serve as the growth control (broth and inoculum only).
-
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Visually inspect the plates for turbidity or measure the OD using a microplate reader. The MIC is the lowest concentration that completely inhibits visible growth.
-
Data Analysis: Calculate the FIC and FICI for each well showing no growth.
Time-Kill Curve Assay Protocol
This protocol is for assessing the bactericidal or bacteriostatic activity of "this compound" in combination with another antibiotic over time.[16][20]
Materials:
-
"this compound"
-
Partner antibiotic
-
CAMHB
-
Bacterial inoculum (logarithmic phase)
-
Sterile culture tubes
-
Sterile phosphate-buffered saline (PBS)
-
Agar (B569324) plates
Procedure:
-
Preparation of Test Solutions: Prepare tubes with CAMHB containing "this compound" and/or the partner antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without any antibacterial agent.
-
Inoculum Preparation: Prepare a bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in each tube.[9]
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[9]
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile PBS and plate on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot log10 CFU/mL versus time for each concentration.
-
Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[16]
-
Data Presentation
Table 1: Example Checkerboard Assay Results for "this compound" in Combination with Antibiotic X against E. coli ATCC 25922
| "this compound" (µg/mL) | Antibiotic X (µg/mL) | Growth (+/-) | FIC of Adjuvant 3 | FIC of Antibiotic X | FICI | Interpretation |
| 8 (MIC) | 0 | - | 1 | 0 | 1 | - |
| 4 | 0.5 | - | 0.5 | 0.25 | 0.75 | Additive |
| 2 | 1 | - | 0.25 | 0.5 | 0.75 | Additive |
| 1 | 2 | + | - | - | - | - |
| 0 | 2 (MIC) | - | 0 | 1 | 1 | - |
Table 2: Example Time-Kill Curve Assay Results (log10 CFU/mL) for "this compound" in Combination with Antibiotic Y against S. aureus ATCC 29213
| Time (hours) | Growth Control | "this compound" (1x MIC) | Antibiotic Y (1x MIC) | Combination (1x MIC each) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.6 | 4.8 | 3.5 |
| 4 | 7.3 | 5.5 | 4.1 | 2.1 |
| 8 | 8.5 | 5.4 | 3.5 | <2.0 |
| 24 | 9.1 | 5.3 | 3.2 | <2.0 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens [frontiersin.org]
- 4. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic adjuvants: multicomponent anti-infective strategies | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 6. Reproducibility of the microdilution checkerboard method for antibiotic synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Fractional inhibitory concentration: Significance and symbolism [wisdomlib.org]
- 12. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. actascientific.com [actascientific.com]
improving the stability of "Antibiotic adjuvant 3" in experimental conditions
Welcome to the technical support center for Antibiotic Adjuvant 3 (AA3). This resource is designed to help you optimize your experiments and troubleshoot common issues to ensure the stability and efficacy of AA3 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. Under these conditions, the product is stable for up to 12 months. Once in solution, it should be aliquoted and stored at -80°C for no longer than 3 months. Avoid repeated freeze-thaw cycles.
Q2: How should I prepare a stock solution of this compound?
A2: We recommend preparing a 10 mM stock solution in sterile dimethyl sulfoxide (B87167) (DMSO). Warm the vial to room temperature before opening. Add the required volume of DMSO and vortex gently until the powder is completely dissolved. For experiments sensitive to DMSO, further dilutions can be made in your desired aqueous buffer immediately before use.
Q3: Is this compound sensitive to light?
A3: Yes, AA3 is photosensitive. Both the powder and solutions should be protected from light. Use amber-colored tubes or wrap tubes in aluminum foil during storage and experiments whenever possible.
Q4: What are the visible signs of degradation of this compound?
A4: The lyophilized powder is a white to off-white crystalline solid. A noticeable change to a yellowish or brownish color may indicate degradation. In solution, the appearance of precipitates that do not dissolve upon gentle warming to 37°C or a change in color from clear to yellow can also signify degradation.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of adjuvant activity in synergy assays.
This is a common issue and can often be traced back to the stability of AA3 under specific experimental conditions.
Potential Cause 1: pH-dependent hydrolysis. this compound is susceptible to hydrolysis at acidic or alkaline pH. The optimal pH range for stability is 6.5 to 7.5.
Troubleshooting Steps:
-
Ensure your culture medium or buffer is within the optimal pH range of 6.5-7.5 throughout the experiment.
-
Prepare fresh dilutions of AA3 in a pH-controlled buffer immediately before each experiment.
-
Refer to the pH stability data below.
Table 1: Stability of this compound (100 µM) at Different pH Values
| pH | Incubation Temperature | Incubation Time | Remaining Activity (%) |
|---|---|---|---|
| 5.0 | 37°C | 4 hours | 65% |
| 6.0 | 37°C | 4 hours | 85% |
| 7.0 | 37°C | 4 hours | 98% |
| 8.0 | 37°C | 4 hours | 70% |
Potential Cause 2: Thermal degradation. Prolonged incubation at higher temperatures can lead to a loss of activity.
Troubleshooting Steps:
-
Minimize the time AA3 is incubated at 37°C.
-
For long-term experiments, consider replenishing the compound if the experimental design allows.
-
Consult the thermal stability data provided.
Table 2: Thermal Stability of this compound (100 µM) in pH 7.4 Buffer
| Incubation Temperature | Incubation Time | Remaining Activity (%) |
|---|---|---|
| 4°C | 24 hours | 99% |
| 25°C (Room Temp) | 24 hours | 90% |
| 37°C | 8 hours | 88% |
| 37°C | 24 hours | 60% |
Potential Cause 3: Interaction with media components. Certain components in complex media, such as divalent cations or serum proteins, may chelate or bind to AA3, reducing its effective concentration.
Troubleshooting Steps:
-
If using complex media, perform a pilot experiment to determine the stability of AA3 in your specific medium.
-
Consider using a defined minimal medium if your experimental system permits.
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol is designed to determine the synergistic activity of this compound with a partner antibiotic against a bacterial strain.
Materials:
-
This compound (AA3)
-
Partner antibiotic
-
Bacterial culture in the mid-logarithmic growth phase
-
Appropriate culture medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Methodology:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of AA3 and the partner antibiotic in DMSO.
-
Prepare Drug Dilutions:
-
In a 96-well plate, create a two-fold serial dilution of the partner antibiotic along the x-axis in the culture medium.
-
Create a two-fold serial dilution of AA3 along the y-axis.
-
The final plate should contain a matrix of concentrations for both compounds. Include wells for no-drug, AA3-only, and antibiotic-only controls.
-
-
Inoculate Bacteria: Dilute the mid-log phase bacterial culture to the desired concentration (e.g., 5 x 10^5 CFU/mL) in the culture medium. Add the bacterial suspension to each well of the 96-well plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: Measure the optical density (OD) at 600 nm to determine the minimum inhibitory concentration (MIC) for each compound alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy.
-
FIC of AA3 = (MIC of AA3 in combination) / (MIC of AA3 alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC Index = FIC of AA3 + FIC of Antibiotic
-
Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.
-
Visualizations
Technical Support Center: Addressing Cytotoxicity of Antibiotic Adjuvant 3
Welcome to the technical support center for "Antibiotic Adjuvant 3." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential cytotoxicity of this compound in eukaryotic cell lines during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: this compound, like many compounds designed to enhance antibiotic efficacy, may exhibit off-target cytotoxic effects on eukaryotic cells. The degree of cytotoxicity can be concentration- and time-dependent.[1][2] It is crucial to determine the therapeutic window where the adjuvant potentiates antibiotic activity with minimal toxicity to the host cells.
Q2: How can I determine the cytotoxicity of this compound in my specific cell line?
A2: Several in vitro assays can be used to quantify cytotoxicity. The most common are the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity by detecting lactate (B86563) dehydrogenase (LDH) release.[3] It is recommended to use at least two mechanistically different assays to confirm the results.
Q3: At what concentration should I test this compound?
A3: It is advisable to perform a dose-response study with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 (half-maximal inhibitory concentration) value. This will help in selecting appropriate concentrations for subsequent experiments where cytotoxicity is to be minimized.
Q4: Can this compound interfere with the cytotoxicity assay itself?
A4: Yes, some compounds can interfere with assay components. For instance, a compound with reducing properties could directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[4] It is important to include proper controls, such as testing the adjuvant in a cell-free system with the assay reagents, to rule out any direct interference.[4]
Q5: What are the potential mechanisms of cytotoxicity induced by this compound?
A5: Cytotoxicity can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[3] Further investigation into the apoptotic pathway, for instance, by measuring caspase activation, can provide insights into the mechanism of cell death.[5][6] Some bactericidal antibiotics have been shown to induce reactive oxygen species (ROS) production, which can also contribute to cell death.[7][8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the assessment of this compound cytotoxicity.
High Background in Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Media Component Interference | Use phenol (B47542) red-free media during the assay as it can interfere with colorimetric readings. Minimize serum concentration or use serum-free media during the incubation with the assay reagent.[4][10] |
| Direct Reagent Reduction by Adjuvant | Test this compound in a cell-free system by adding it to the media with the assay reagent. If a color change occurs, the adjuvant is directly interacting with the reagent. Consider an alternative viability assay (e.g., LDH if using MTT).[4] |
| Microbial Contamination | Routinely check cell cultures for microbial contamination (e.g., mycoplasma), which can affect assay results.[10][11] |
Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension frequently. Avoid using the outermost wells of the plate, which are prone to evaporation ("edge effects").[4][11] |
| Variability in Cell Health/Passage Number | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase when plating for an experiment.[11] |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay) | Ensure complete dissolution of formazan crystals by using a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol) and allowing for adequate incubation time with gentle agitation.[4][12] |
Discrepancy Between Assays
| Potential Cause | Troubleshooting Steps |
| Different Cellular Parameters Measured | Assays like MTT measure metabolic activity, while LDH assays measure membrane integrity. A compound might affect metabolism before causing membrane damage. Corroborate results with a third assay that measures a different endpoint, such as apoptosis. |
| Timing of the Assay | The release of LDH typically occurs in later stages of cell death (necrosis or late apoptosis).[11] If the adjuvant induces a slow apoptotic process, LDH release might not be detectable at earlier time points. Consider a time-course experiment. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare wells for the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).[11]
-
Background: Medium only.
-
-
Sample Collection: After incubation, centrifuge the plate at approximately 250 x g for 5 minutes.[11]
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and dye solution.[13][14] Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background.[14]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.[15]
-
Cell Harvesting: Harvest approximately 1x10^6 cells per sample.[16]
-
Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[16][17]
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[16][18]
-
Washing: Centrifuge the fixed cells (a higher speed may be necessary) and wash twice with PBS.[16][18]
-
RNase Treatment: Add RNase A solution (e.g., 100 µg/mL) to the cell pellet to degrade RNA, as PI can also bind to it.[15][16][18]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) and incubate at room temperature for 5-10 minutes.[16][18]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale for the PI channel. Use a dot plot of PI-Area vs. PI-Height to exclude doublets.[18]
Visualizations
References
- 1. Cytotoxic effects and antibacterial efficacy of a 3-antibiotic combination: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 6. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 7. Antibiotic-Induced Bacterial Cell Death: A "Radical" Way of Dying? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Refinement of Novel Antibiotic Adjuvant Dosage for In Vivo Studies
This technical support guide is designed for researchers, scientists, and drug development professionals working on the in vivo dosage refinement of novel antibiotic adjuvants. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the starting dose for in vivo studies of a novel antibiotic adjuvant?
A1: The initial dose for in vivo studies is typically determined from in vitro data and preliminary toxicity assessments. A common starting point is to use a dose that achieves a plasma concentration 5-10 times the in vitro effective concentration (the concentration that shows synergistic activity with the partner antibiotic). However, it is crucial to first establish the Maximum Tolerated Dose (MTD) of the adjuvant alone and in combination with the antibiotic to ensure the starting dose is well below any toxic threshold.
Q2: How do I determine the optimal fixed dose of the partner antibiotic for these studies?
A2: The fixed dose of the partner antibiotic should be a suboptimal dose that is not effective on its own in the chosen animal model of infection. This allows for a clear window to observe the potentiating effect of the adjuvant. This dose is typically determined through dose-ranging studies of the antibiotic alone in the specific infection model.
Q3: What are the key parameters to monitor for toxicity in my animal model?
A3: Key toxicity parameters to monitor include changes in body weight, clinical signs of distress (e.g., lethargy, ruffled fur, altered behavior), and post-mortem analysis of organ weight and histology. For more detailed studies, blood chemistry and complete blood counts can provide insights into organ-specific toxicity.
Q4: My adjuvant shows good in vitro synergy but no efficacy in vivo. What are the possible reasons?
A4: A discrepancy between in vitro and in vivo results is a common challenge. Several factors could be at play:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The adjuvant may have poor bioavailability, rapid metabolism, or may not reach the site of infection at a sufficient concentration.[1]
-
Toxicity: The effective dose in vivo might be too close to the toxic dose, limiting the therapeutic window.
-
Host Factors: The in vivo environment is more complex than in vitro conditions. Host proteins may bind to the adjuvant, or the host immune system might interfere with its activity.
-
Infection Model: The chosen animal model may not be appropriate to demonstrate the adjuvant's effect.
Q5: How can I assess the synergistic effect of the antibiotic and adjuvant in vivo?
A5: Synergy in vivo is typically assessed by comparing the therapeutic outcome in different treatment groups:
-
Vehicle control (no treatment)
-
Adjuvant alone
-
Antibiotic alone (at a suboptimal dose)
-
Antibiotic + Adjuvant combination
A statistically significant improvement in the outcome (e.g., reduction in bacterial burden, increased survival) in the combination group compared to the single-agent groups indicates a synergistic or additive effect.
Troubleshooting Guides
Table 1: Troubleshooting Lack of Efficacy In Vivo
| Problem | Possible Cause | Recommended Action |
| No reduction in bacterial load in the combination therapy group. | Insufficient dose of adjuvant or antibiotic. | Perform dose-escalation studies for the adjuvant with a fixed, suboptimal dose of the antibiotic. |
| Poor pharmacokinetic properties of the adjuvant. | Conduct pharmacokinetic studies to determine the adjuvant's absorption, distribution, metabolism, and excretion (ADME) profile. Consider formulation changes to improve bioavailability. | |
| The chosen infection model is not suitable. | Re-evaluate the infection model to ensure it is relevant to the adjuvant's mechanism of action. For example, for a biofilm disruptor, a biofilm-associated infection model should be used. | |
| Initial efficacy is observed, but is not sustained. | Rapid clearance of the adjuvant. | Investigate the half-life of the adjuvant and consider alternative dosing regimens (e.g., more frequent administration). |
Table 2: Troubleshooting Unexpected Toxicity
| Problem | Possible Cause | Recommended Action |
| Animals show signs of distress (weight loss, lethargy) at the intended therapeutic dose. | The adjuvant has a narrow therapeutic window. | Perform a more detailed Maximum Tolerated Dose (MTD) study. Consider lowering the dose and exploring a dose-response relationship for efficacy at lower, non-toxic doses. |
| Toxicity is observed only in the combination group. | Pharmacokinetic interaction between the adjuvant and the antibiotic leading to increased exposure of one or both compounds. | Conduct PK studies of the combination therapy to assess for any drug-drug interactions. |
| The adjuvant may enhance the toxicity of the antibiotic. | Evaluate the toxicity of a range of antibiotic doses in the presence of a fixed, non-toxic dose of the adjuvant. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the novel adjuvant that can be administered to an animal model without causing significant toxicity.
Methodology:
-
Animal Model: Select a relevant rodent model (e.g., mice or rats).
-
Groups: Establish several dose groups (e.g., 5-6 groups) with a vehicle control. Doses should be escalated, for instance, in a geometric progression.
-
Administration: Administer the adjuvant via the intended clinical route (e.g., oral, intravenous).
-
Monitoring: Observe the animals daily for a set period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% reduction in body weight.
Protocol 2: In Vivo Efficacy Study (e.g., Murine Thigh Infection Model)
Objective: To evaluate the efficacy of the adjuvant in combination with an antibiotic in reducing bacterial burden in a localized infection model.
Methodology:
-
Animal Model: Use a standard model such as the murine thigh infection model.
-
Infection: Induce a localized infection by injecting a clinically relevant bacterial strain into the thigh muscle.
-
Treatment Groups:
-
Vehicle Control
-
Adjuvant alone (at its MTD or a fraction thereof)
-
Antibiotic alone (at a suboptimal dose)
-
Adjuvant + Antibiotic
-
-
Treatment: Administer the treatments at a specified time post-infection and continue for a defined period (e.g., 24-48 hours).
-
Endpoint: At the end of the treatment period, euthanize the animals, homogenize the infected thigh tissue, and perform quantitative bacteriology (colony-forming unit counts) to determine the bacterial load.
-
Analysis: Compare the bacterial loads between the different treatment groups. A significant reduction in the combination group compared to the single-agent groups indicates efficacy.
Visualizations
Caption: Experimental workflow for in vivo dosage refinement of a novel antibiotic adjuvant.
Caption: General mechanisms of action for different classes of antibiotic adjuvants.
References
challenges in synthesizing "Antibiotic adjuvant 3" and potential solutions
Technical Support Center: Synthesis of Antibiotic Adjuvant 3
Welcome to the technical support center for this compound (AA3). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in the successful synthesis and application of AA3.
Compound Overview: this compound is a novel synthetic molecule designed to counteract bacterial drug resistance. It functions through a dual-action mechanism: inhibiting β-lactamase enzymes and disrupting bacterial efflux pumps.[1][2] Its synthesis involves a multi-step pathway that, while robust, can present challenges requiring careful optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to function as a resistance breaker. Its primary mechanisms are the inhibition of β-lactamase enzymes, which degrade β-lactam antibiotics, and the inhibition of efflux pumps, which bacteria use to expel antibiotics from the cell.[1][3] This synergistic action restores the efficacy of conventional antibiotics against resistant bacterial strains.[2][4]
Q2: What are the recommended storage conditions for the final compound and key intermediates?
A2: Store this compound and its purified intermediates at -20°C in a desiccated environment, protected from light. The final compound is sensitive to hydrolysis and oxidation. For short-term use, a solution in anhydrous DMSO can be stored at -20°C.
Q3: What are the most critical steps in the synthesis of AA3?
A3: The two most critical steps are the stereoselective cyclization (Step 2), which establishes the core ring structure, and the final purification (Step 4), which removes closely related impurities that can be difficult to separate.[5][6] Success in these steps is crucial for the compound's biological activity.
Q4: Which analytical techniques are recommended for quality control?
A4: A combination of techniques is essential.
-
HPLC: For purity assessment and reaction monitoring.
-
LC-MS: For identity confirmation and impurity identification.
-
NMR (¹H and ¹³C): For structural verification.
-
Chiral Chromatography: To confirm the enantiomeric excess after Step 2.
Troubleshooting Guides
Problem 1: Low Yield in Step 2 (Cyclization Reaction)
You are experiencing yields below the expected 45-55% range for the intramolecular cyclization reaction to form the bicyclic core.
| Possible Cause | Recommended Solution |
| Moisture in Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvent. |
| Incorrect Reaction Temperature | The reaction is temperature-sensitive. Use a calibrated thermometer and a reliable heating/cooling system to maintain the temperature precisely at -78°C. |
| Degraded Reagent | The organometallic reagent is highly reactive and can degrade upon storage. Use a freshly opened bottle or titrate the reagent before use to determine its exact molarity. |
| Suboptimal Reaction Time | Both insufficient and excessive reaction times can lead to lower yields due to incomplete conversion or side product formation. Monitor the reaction by TLC or LC-MS at 30-minute intervals to determine the optimal endpoint. |
Quantitative Data: Optimization of Step 2
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | -78 | 2 | 52 |
| 2 | THF | -60 | 2 | 35 |
| 3 | Toluene | -78 | 2 | 28 |
| 4 | THF | -78 | 4 | 41 (degradation observed) |
Problem 2: Multiple Spots on TLC/HPLC after Final Deprotection (Step 4)
The final product shows significant impurities after the deprotection step, complicating purification.
| Possible Cause | Recommended Solution |
| Incomplete Deprotection | Extend the reaction time or increase the equivalents of the deprotecting agent. Monitor closely by LC-MS to avoid degradation of the product. |
| Side-Product Formation | The carbocation intermediate formed during deprotection can be trapped by scavengers. Add a scavenger like triethylsilane or anisole (B1667542) to the reaction mixture. |
| Product Degradation | The final product may be unstable under the deprotection conditions. Neutralize the reaction mixture immediately upon completion and proceed with extraction at low temperatures. |
| Impurity Carryover | Ensure the intermediate from Step 3 is of high purity (>98%) before proceeding. An additional purification step for the intermediate may be necessary.[6] |
Quantitative Data: Effect of Scavengers on Purity in Step 4
| Entry | Scavenger (equivalents) | Reaction Time (h) | Purity by HPLC (%) |
| 1 | None | 3 | 78 |
| 2 | Anisole (5.0) | 3 | 89 |
| 3 | Triethylsilane (3.0) | 3 | 94 |
| 4 | Triethylsilane (3.0) | 5 | 91 (degradation observed) |
Problem 3: Difficulty in Final Purification by Chromatography
The final compound co-elutes with a persistent impurity during silica (B1680970) gel chromatography.
| Possible Cause | Recommended Solution |
| Structurally Similar Impurity | Side reactions can create impurities that are very similar to the target compound, making chromatographic separation difficult.[5] |
| Incorrect Stationary/Mobile Phase | Standard silica gel may not be sufficient. Try reverse-phase chromatography (C18) or a different stationary phase like alumina. Optimize the mobile phase with different solvent systems and gradients. |
| Crystallization Failure | If direct crystallization fails, consider converting the product to a salt (e.g., HCl or TFA salt) to alter its solubility and facilitate crystallization, which can be a highly effective purification method.[6] |
| Overloaded Column | Reduce the amount of crude product loaded onto the column. Overloading is a common cause of poor separation.[7] |
Experimental Protocols
Protocol 1: Key Synthesis - Step 2 Cyclization
This protocol describes the optimized intramolecular cyclization to form the bicyclic core of AA3.
-
Add the precursor from Step 1 (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.
-
Dissolve the precursor in anhydrous THF (0.1 M).
-
Cool the solution to -78°C using an acetone/dry ice bath.
-
In a separate flask, prepare a solution of the organometallic reagent (1.2 eq) in anhydrous THF.
-
Add the organometallic solution dropwise to the precursor solution over 30 minutes, ensuring the internal temperature does not rise above -75°C.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Monitor the reaction progress using TLC (Mobile phase: 30% Ethyl Acetate (B1210297) in Hexane).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Quality Control - HPLC Analysis
This protocol is for determining the purity of the final this compound.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the final compound in 1 mL of 50:50 Acetonitrile/Water.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Dual mechanism of action of this compound.
Caption: Decision tree for troubleshooting low yield/purity of AA3.
References
- 1. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The Challenge of Overcoming Antibiotic Resistance: An Adjuvant Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Drugs [dupont.com]
- 6. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
- 7. biotage.com [biotage.com]
how to prevent degradation of "Antibiotic adjuvant 3" during storage
This guide provides essential information for researchers, scientists, and drug development professionals on preventing the degradation of "Antibiotic Adjuvant 3" during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of "this compound" degradation?
A1: "this compound" is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photolysis.[1][2][3][4] Understanding these pathways is crucial for maintaining the compound's integrity.
-
Hydrolysis: The compound possesses ester and amide functional groups, which can be cleaved by water. This reaction is often catalyzed by acidic or basic conditions.[2][5]
-
Oxidation: The presence of a phenol (B47542) moiety and a tertiary amine makes the molecule prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[2][4][5]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds and induce degradation, leading to a loss of potency and the formation of potentially harmful byproducts.[1][6][7]
Q2: What are the recommended storage conditions for "this compound"?
A2: To minimize degradation, "this compound" should be stored under controlled conditions. The following table summarizes the recommended storage parameters for both solid (powder) and solution forms.
| Parameter | Solid Form | Solution Form | Rationale |
| Temperature | 2-8°C | -20°C (for long-term) or 2-8°C (for short-term) | Lower temperatures slow down the rates of all chemical degradation reactions.[8] |
| Humidity | <40% RH | N/A (store in airtight vials) | Prevents hydrolysis and physical changes like clumping in the solid form.[6] |
| Light | Protect from light | Protect from light | Prevents photolytic degradation.[6][7] Use amber vials or wrap containers in aluminum foil.[7] |
| Atmosphere | Store under inert gas (e.g., Argon, Nitrogen) | Degas solvent and store under inert gas | Minimizes oxidative degradation by displacing oxygen.[5] |
Q3: I've observed a change in the color and a decrease in the potency of my "this compound" sample. What should I do?
A3: A change in color or potency is a strong indicator of degradation. Follow the troubleshooting workflow below to identify the potential cause and take corrective action.
Experimental Protocols & Troubleshooting
Protocol: Forced Degradation Study for "this compound"
A forced degradation study, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[9][10][11] This study exposes the drug substance to conditions more severe than accelerated stability testing.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Objective: To determine the degradation pathways of "this compound" under various stress conditions.
Materials:
-
"this compound"
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter, photostability chamber, temperature-controlled oven
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of "this compound" in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light.[12]
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 70°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[10] Keep a control sample in the dark.
-
Sample Analysis:
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.
-
Data Interpretation:
The results can be summarized to understand the compound's stability profile.
| Stress Condition | Time (hours) | "this compound" Remaining (%) | Major Degradants Observed |
| Control | 24 | 99.8% | None |
| 0.1 M HCl, 60°C | 8 | 85.2% | Degradant H1, H2 |
| 0.1 M NaOH, 60°C | 4 | 78.5% | Degradant H3 |
| 3% H₂O₂, RT | 24 | 91.0% | Degradant O1 |
| 70°C (Solid) | 24 | 98.5% | Minor Degradant T1 |
| 70°C (Solution) | 24 | 94.3% | Degradant T1, T2 |
| Photostability | 24 | 89.7% | Degradant P1 |
Troubleshooting Guide for Stability Studies
| Problem | Possible Cause | Troubleshooting Steps |
| No significant degradation observed (<5%) | Stress conditions are not harsh enough. | Increase the stressor concentration (e.g., from 0.1 M to 1 M HCl), extend the exposure time, or increase the temperature.[12] |
| Degradation is too rapid (>20% in first time point) | Stress conditions are too harsh. | Decrease the stressor concentration, reduce the temperature, or shorten the exposure intervals for sampling.[12] |
| Poor mass balance in HPLC analysis | Degradants are not eluting from the column, are not UV-active, or are volatile. | Modify the HPLC method (e.g., change the gradient, mobile phase). Use a mass spectrometer (LC-MS) for detection. Ensure proper sample preparation to avoid loss of volatile compounds.[9] |
| Degradation observed in control samples | The compound is unstable in the chosen solvent or under ambient conditions. | Prepare solutions fresh before each use.[13] Ensure control samples are adequately protected from light and stored at the recommended temperature. |
References
- 1. biofargo.com [biofargo.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Pharmaceutical Degradation | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 7. lfatabletpresses.com [lfatabletpresses.com]
- 8. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 9. sgs.com [sgs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Incubation Time for "Antibiotic Adjuvant 3" Potentiation Assays
Welcome to the technical support center for "Antibiotic Adjuvant 3." This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their potentiation assays by providing detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the incubation time for "this compound" potentiation assays?
The primary objective is to identify the time point where "this compound" exhibits its maximum synergistic or potentiating effect with a partner antibiotic, while ensuring robust and reproducible bacterial growth in control conditions for accurate assessment. An ideal incubation time will yield a clear and significant difference between the antibiotic alone and the antibiotic in combination with "this compound."
Q2: What are the key factors that can influence the optimal incubation time?
Several factors can impact the ideal incubation time for your experiments:
-
Bacterial Strain: Different bacterial species and even different strains of the same species have varying growth rates. Faster-growing strains may require shorter incubation times.
-
Mechanism of Action: The biological mechanism of "this compound" is a critical factor. For example, an adjuvant that inhibits an efflux pump may show effects more rapidly than one that disrupts biofilm formation.[1][2]
-
Assay Type: The chosen experimental method will heavily influence the incubation duration. Time-kill assays are monitored over various time points (e.g., 4, 8, 12, 24 hours), while endpoint assays like checkerboard microdilution are typically read at a single, predetermined time (e.g., 18-24 hours).[3][4]
-
Antibiotic Partner: The partner antibiotic's own mechanism and speed of action can affect the combined outcome.
-
Inoculum Size: The initial concentration of bacteria can affect the time it takes to reach a desired growth phase for measurement.
Q3: What is a good starting point for determining the optimal incubation time?
If there is no prior data for "this compound," a broad time-course experiment is recommended. For broth-based assays, consider taking measurements at several time points, such as 6, 12, 18, 24, and 48 hours.[3][4] For agar (B569324) diffusion assays, zone sizes can be measured at similar intervals.[5] Standard protocols for antimicrobial susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI), often recommend 18-24 hours for many common pathogens.[5]
Q4: How does incubation time relate to the different types of synergy assays?
-
Checkerboard Assays: These are typically endpoint assays. The standard is often 18-24 hours, but this should be optimized. Shorter times may not allow for sufficient bacterial growth, while longer times might lead to degradation of the compounds or the emergence of resistant subpopulations.[4]
-
Time-Kill Kinetic Assays: These assays are designed to measure the rate of bacterial killing over time. Multiple time points are inherent to the protocol, often spanning from 0 to 48 hours, to observe the dynamics of the synergistic interaction.[3]
-
Disk Diffusion (Agar-Based) Assays: While less common for synergy quantification, incubation time directly affects the diffusion of the compounds and the resulting zone of inhibition. Reading zones at different times (e.g., 6, 10, 24 hours) can provide insights into the interaction.[5]
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Potentiation Observed | 1. Inappropriate Incubation Time: The synergistic effect may occur earlier or later than the chosen time point. 2. Suboptimal Concentrations: The concentrations of the antibiotic or "this compound" may be outside the synergistic range. 3. Assay Conditions: Incorrect media, pH, or temperature. | 1. Perform a Time-Course Experiment: Run a time-kill assay or a checkerboard assay read at multiple time points (e.g., 6, 12, 18, 24, 48 hours) to identify the optimal window for synergy. 2. Optimize Concentrations: Perform a full checkerboard titration to explore a wider range of concentrations for both compounds. 3. Verify Assay Parameters: Ensure all experimental conditions are optimal for the specific bacterial strain being tested. |
| High Variability in Results Between Replicates | 1. Inconsistent Inoculum: Variation in the starting bacterial density. 2. Edge Effects in Microplates: Evaporation from wells on the outer edges of the plate during long incubations. 3. Readout Inconsistency: Inconsistent timing of plate reading or subjective interpretation of growth. | 1. Standardize Inoculum: Prepare the bacterial suspension carefully to a 0.5 McFarland standard and ensure thorough mixing before aliquoting. 2. Mitigate Edge Effects: Fill outer wells with sterile media or water, and do not use them for experimental data. Use plate sealers for long incubation times. 3. Standardize Readout: Use a plate reader for OD measurements at a consistent time. If reading manually, establish clear criteria for what constitutes "no growth." |
| Synergistic Effect Appears Early but Disappears at Later Time Points | 1. Compound Degradation: One or both compounds may not be stable over the entire incubation period. 2. Bacterial Regrowth: The combination may be bacteriostatic rather than bactericidal, allowing for regrowth after the initial shock. 3. Emergence of Resistance: A resistant subpopulation may be selected for and grow out over time. | 1. Assess Compound Stability: Test the stability of "this compound" and the partner antibiotic in the assay medium over the incubation period. 2. Favor Time-Kill Assays: This phenomenon is precisely what time-kill assays are designed to capture. Analyze the full curve to understand the dynamics.[3] 3. Plate for Resistant Colonies: Plate samples from later time points onto antibiotic-containing agar to check for the emergence of resistant mutants. |
| Unexpected Antagonistic Effect Observed | 1. Pharmacodynamic Interactions: The two compounds may interfere with each other's mechanisms of action. 2. Incubation Time Artifact: An early synergistic effect could be masked by later toxicity or other interactions. | 1. Re-evaluate with a Time-Course: Determine if the antagonism is present at all time points. 2. Consider the Mechanism: Review the known or hypothesized mechanisms of both the antibiotic and "this compound" to look for potential points of negative interaction. |
Experimental Protocols
Protocol 1: Time-Course Checkerboard Assay for Optimal Incubation Time
This protocol determines the Fractional Inhibitory Concentration (FIC) index at various time points to identify when the most potent synergy occurs.
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the antibiotic and "this compound" in an appropriate solvent.
-
Prepare a 2X concentrated Mueller-Hinton Broth (MHB).
-
Culture the test bacterium overnight and then dilute to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.[6]
-
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional serial dilution of the antibiotic (e.g., along the rows) and "this compound" (e.g., along the columns).
-
Include wells for each compound alone to determine their Minimum Inhibitory Concentrations (MICs).
-
Include a growth control well (no compounds) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate all wells (except the sterility control) with the prepared bacterial suspension.
-
Prepare multiple identical plates for each time point to be tested.
-
Incubate the plates at 37°C.
-
-
Data Collection:
-
At each designated time point (e.g., 6, 12, 18, 24, 48 hours), remove one plate from the incubator.
-
Determine the MIC for each compound alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
-
Data Analysis:
-
For each time point, calculate the Fractional Inhibitory Concentration (FIC) for each well showing no growth:
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC of Adjuvant 3 = (MIC of Adjuvant 3 in combination) / (MIC of Adjuvant 3 alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Antibiotic + FIC of Adjuvant 3
-
-
Interpret the FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[6]
-
-
Data Presentation:
Summarize the FICI values for each time point in a table to identify the optimal incubation time for synergy.
Table 1: Example FICI Data for "this compound" at Different Incubation Times
| Incubation Time (Hours) | MIC of Antibiotic Alone (µg/mL) | MIC of Adjuvant 3 Alone (µg/mL) | Lowest FICI Observed | Interpretation |
| 6 | >128 | >256 | N/A | Insufficient Growth |
| 12 | 64 | 128 | 0.75 | Additive |
| 18 | 32 | 128 | 0.375 | Synergy |
| 24 | 32 | 128 | 0.5 | Additive |
| 48 | 32 | 64 | 1.0 | Indifference |
Protocol 2: Time-Kill Kinetic Assay
This assay directly measures the effect of "this compound" on the rate of bacterial killing by the partner antibiotic.
Methodology:
-
Preparation:
-
Prepare fresh cultures of the test bacterium. Adjust the turbidity to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing MHB.
-
-
Experimental Conditions: Prepare separate flasks for each condition:
-
Growth Control (no compounds)
-
Antibiotic alone (at a sub-MIC concentration, e.g., 0.5x MIC)
-
"this compound" alone (at a concentration showing no antimicrobial activity)
-
Antibiotic + "this compound" (at the same concentrations as above)
-
-
Incubation and Sampling:
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aseptically remove an aliquot from each flask.
-
-
Quantification:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto nutrient agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[3]
-
Data Presentation:
Present the data as a time-kill curve graph and summarize the log10 CFU/mL values in a table.
Table 2: Example Time-Kill Assay Data (log10 CFU/mL)
| Time (Hours) | Growth Control | Antibiotic Alone | Adjuvant 3 Alone | Antibiotic + Adjuvant 3 |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 |
| 4 | 6.85 | 6.10 | 5.75 | 4.50 |
| 8 | 8.10 | 5.95 | 5.80 | 3.20 |
| 12 | 8.95 | 6.05 | 5.90 | 2.15 |
| 24 | 9.20 | 6.50 | 6.10 | 2.05 |
Visualizations
Caption: Workflow for optimizing incubation time in potentiation assays.
Caption: Decision tree for troubleshooting lack of potentiation.
Caption: Hypothetical mechanism: Adjuvant 3 inhibiting an efflux pump.
References
- 1. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 2. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jhrlmc.com [jhrlmc.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Validation & Comparative
Validating the Efficacy of Antibiotic Adjuvant 3 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Colistin (B93849), often considered a last-resort antibiotic, is increasingly compromised by rising resistance. Antibiotic adjuvants, which enhance the efficacy of existing antibiotics, represent a promising strategy to combat this threat. This guide provides a comparative analysis of "Antibiotic adjuvant 3," a known colistin potentiator, within the context of in vivo validation.
Executive Summary
"this compound," identified as compound 8g, has demonstrated potent in vitro activity in re-sensitizing Gram-negative bacteria to colistin.[1][2] Specifically, it has a minimum re-sensitizing concentration of 0.25 μg/mL against Escherichia coli AR-0493.[1] However, as of the latest available data, in vivo efficacy studies for "this compound" have not been published. To provide a framework for its potential in vivo performance and to guide future research, this document compares its available in vitro data with established in vivo efficacy data from other colistin adjuvants. This guide will delve into the experimental data, detail relevant experimental protocols, and visualize the underlying scientific principles.
Data Presentation: A Comparative Analysis
Due to the absence of in vivo data for "this compound," the following tables present its in vitro profile alongside in vivo data from other colistin-potentiating agents to offer a comparative perspective.
Table 1: In Vitro Efficacy of this compound (Compound 8g)
| Compound | Organism | Adjuvant Concentration | Fold Enhancement of Colistin Activity | Reference |
| This compound (8g) | Escherichia coli AR-0493 | 0.25 µg/mL (Minimum Re-sensitizing Concentration) | Not specified | [1] |
| Compound 8g | Acinetobacter baumannii (colistin-sensitive strains) | 30 µM or 30% of MIC | Modest (4-fold) | [3] |
Table 2: Comparative In Vivo Efficacy of Alternative Colistin Adjuvants
| Adjuvant | Animal Model | Pathogen | Key Efficacy Findings | Reference |
| Naringenin | Galleria mellonella | Colistin-resistant K. pneumoniae, E. coli, A. baumannii | Significantly increased survival rates in combination with colistin compared to monotherapy. | [4] |
| Antimicrobial Peptide (ChIP) | Mouse Peritonitis Model | Colistin-resistant Escherichia coli and Acinetobacter baumannii | Excellent activity in reducing bacterial numbers for both colistin-sensitive and resistant strains. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative in vivo experimental protocols for evaluating antibiotic adjuvants, drawn from studies on compounds with similar mechanisms of action.
Galleria mellonella Infection Model Protocol (Adapted from Naringenin Studies)[4]
-
Pathogen Preparation: A single colony of the target colistin-resistant Gram-negative bacterium is inoculated into appropriate broth and incubated overnight. The bacterial suspension is then diluted to a specific concentration (e.g., 1 x 10^6 CFU/mL).
-
Animal Model: Healthy G. mellonella larvae of a specific weight range (e.g., 250-350 mg) are selected for the study.
-
Infection and Treatment: Larvae are divided into treatment groups (e.g., control, adjuvant alone, colistin alone, combination therapy). A 10 µL volume of the prepared bacterial suspension is injected into the last left proleg of each larva.
-
Treatment Administration: At a specified time post-infection, treatment is administered via injection into a different proleg.
-
Observation and Data Collection: Survival rates are monitored and recorded at regular intervals over a set period (e.g., 72 hours).
Murine Peritonitis/Systemic Infection Model Protocol (Adapted from Antimicrobial Peptide Studies)[5][6]
-
Pathogen Preparation: The bacterial strain of interest is cultured overnight and then diluted in a suitable medium, often with an enhancer of bacterial infectivity like porcine mucin, to a final concentration (e.g., 1 x 10^8 CFU/mL).
-
Animal Model: Age- and weight-matched mice (e.g., BALB/c or C57BL/6) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Infection: A defined volume of the bacterial suspension is administered to the mice via intraperitoneal (i.p.) injection to induce peritonitis or systemic infection.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), the test compounds (adjuvant, antibiotic, or combination) are administered, typically via the same route as the infection.
-
Efficacy Evaluation: Efficacy can be assessed through multiple endpoints:
-
Survival Studies: Monitoring and recording survival over a period of several days.
-
Bacterial Burden: At a specific time point post-treatment, mice are euthanized, and target organs (e.g., spleen, lungs) are harvested, homogenized, and plated to determine the colony-forming units (CFU) per gram of tissue.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The primary mechanism of colistin involves binding to the lipid A component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell death. Colistin resistance often arises from modifications to lipid A that reduce this binding affinity. Adjuvants like "this compound" are thought to work by disrupting the bacterial outer membrane, thereby facilitating colistin's access to its target.
Caption: Mechanism of colistin potentiation by an antibiotic adjuvant.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of an antibiotic adjuvant in a murine infection model.
Caption: A typical workflow for testing antibiotic adjuvants in a mouse infection model.
Conclusion
"this compound" (compound 8g) shows promise as a colistin potentiator based on its in vitro activity. While awaiting specific in vivo data, the comparative analysis with other adjuvants provides a valuable benchmark for its potential efficacy and a clear roadmap for future preclinical development. The experimental protocols and workflows detailed in this guide offer a standardized approach for researchers aiming to validate the in vivo efficacy of this and similar adjuvant compounds. The successful transition of promising adjuvants from in vitro screening to in vivo validation is a critical step in replenishing our arsenal (B13267) against multidrug-resistant pathogens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotic EV22 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Naringenin restores colistin activation against colistin-resistant gram-negative bacteria in vitro and in vivo [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Antibiotic Adjuvant 3 and Other Colistin Potentiators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of "Antibiotic adjuvant 3" (also known as compound 8g) with other notable colistin (B93849) potentiators, including IMD-0354 and niclosamide (B1684120) analogs. The comparison focuses on their efficacy in enhancing colistin's activity against multidrug-resistant Gram-negative bacteria, their mechanisms of action, and available toxicity data.
The escalating threat of antibiotic resistance has renewed interest in strategies to restore the efficacy of existing antibiotics. Colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria, is increasingly compromised by resistance and dose-limiting toxicities. Antibiotic adjuvants, or potentiators, are compounds that can enhance the antimicrobial activity of antibiotics, allowing for lower, safer doses and potentially overcoming resistance mechanisms. This guide offers a detailed comparison of "this compound" with other significant colistin potentiators to aid in the evaluation and selection of promising candidates for further research and development.
Performance Comparison of Colistin Potentiators
The following tables summarize the quantitative data on the performance of this compound (compound 8g), IMD-0354, and a representative niclosamide analog in potentiating the activity of colistin against various Gram-negative pathogens. The data is extracted from published experimental studies.
Table 1: Potentiation of Colistin Activity by Adjuvants against Acinetobacter baumannii
| Adjuvant | Bacterial Strain | Adjuvant Concentration | Colistin MIC Alone (µg/mL) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in Colistin MIC |
| This compound (compound 8g) | A. baumannii ATCC 19606 | 30 µM | 1.0 | 0.25 | 4-fold[1] |
| IMD-0354 | A. baumannii 4106 (Colistin-Resistant) | 5 µM | 2048 | 2 | 1024-fold[2] |
| Niclosamide Analog (5a) | A. baumannii (Clinical Isolate) | 1 µg/mL | - | ≤0.5 | Significant Reduction |
Note: Direct comparison is challenging due to variations in bacterial strains and adjuvant concentrations used in different studies.
Table 2: Potentiation of Colistin Activity against Other Gram-Negative Bacteria
| Adjuvant | Bacterial Strain | Adjuvant Concentration | Colistin MIC Alone (µg/mL) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in Colistin MIC |
| This compound (compound 8g) | Escherichia coli AR-0493 | 0.25 µg/mL (MRC*) | - | - | Re-sensitized |
| IMD-0354 | Klebsiella pneumoniae B9 (Colistin-Resistant) | 5 µM | 512 | 0.5 | 1024-fold[2] |
| Niclosamide | Salmonella SH05 (mcr-1 positive) | 1 or 4 µg/mL | - | - | Synergistic Activity[3] |
*MRC: Minimum Re-sensitizing Concentration
Table 3: Cytotoxicity Data of Colistin Potentiators
| Adjuvant | Cell Line | Cytotoxicity Metric | Value |
| This compound (compound 8g) | - | Stated as "low mammalian toxicity" | Data not specified in available results |
| IMD-0354 | HEK293 cells | IC50 (NF-κB inhibition) | 1.073 ± 0.06 μM[4] |
| Niclosamide Analog (5a) | Eukaryotic cells | Reduced cytotoxicity compared to niclosamide | Specific values not provided in abstracts |
Mechanisms of Action
The mechanisms by which these adjuvants potentiate colistin's activity vary, primarily revolving around the disruption of the bacterial outer membrane and the inhibition of resistance pathways.
This compound (compound 8g) and other 2-Aminoimidazole-Based Adjuvants
This compound belongs to a class of 2-aminoimidazole (2-AI) derivatives. These compounds are believed to downregulate the PmrAB two-component system in bacteria like Acinetobacter baumannii.[1] The PmrAB system is crucial for the modification of lipid A with phosphoethanolamine, a key mechanism of colistin resistance. By inhibiting this modification, 2-AI adjuvants effectively re-sensitize resistant bacteria to colistin.
Caption: Mechanism of Action for this compound.
IMD-0354
IMD-0354, a known inhibitor of the eukaryotic IKK-β kinase, has been repurposed as a colistin adjuvant. Its mechanism of action in bacteria involves the inhibition of lipid A modification pathways.[5] Specifically, it has been shown to prevent the addition of phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A, which are critical for colistin resistance.[5] This inhibition restores the negative charge of the outer membrane, thereby increasing its affinity for the cationic colistin.
Caption: Mechanism of Action for IMD-0354.
Niclosamide and its Analogs
Niclosamide, an FDA-approved anthelmintic drug, and its analogs potentiate colistin through a multi-faceted mechanism. They disrupt the bacterial membrane permeability, dissipate the proton motive force, and inhibit efflux pumps.[3] This leads to membrane damage, leakage of cytoplasmic contents, ATP depletion, and increased oxidative stress, ultimately resulting in bacterial cell death.[3]
Caption: Mechanism of Action for Niclosamide Analogs.
Experimental Protocols
Standardized methods are crucial for the evaluation and comparison of colistin potentiators. The following are detailed methodologies for key experiments cited in the analysis of these adjuvants.
Checkerboard Assay for Synergy Determination
The checkerboard assay is a common in vitro method to assess the synergistic effect of two antimicrobial agents.
-
Preparation of Antimicrobials: Stock solutions of colistin and the adjuvant are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, the colistin dilutions are added to the wells in one dimension (e.g., columns), and the adjuvant dilutions are added in the other dimension (e.g., rows). This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 4 indicates an additive or indifferent effect.
-
FICI > 4 indicates antagonism.
-
Caption: Workflow for the Checkerboard Synergy Assay.
Bacterial Membrane Permeabilization Assay
This assay measures the ability of a compound to disrupt the bacterial outer and/or inner membranes.
-
Outer Membrane Permeabilization (NPN Uptake Assay):
-
Bacterial cells are grown to mid-log phase, harvested, and resuspended in a suitable buffer.
-
The fluorescent probe N-phenyl-1-naphthylamine (NPN) is added to the cell suspension. NPN fluoresces weakly in aqueous environments but strongly in hydrophobic environments.
-
The baseline fluorescence is measured.
-
The test compound (adjuvant) is added, and the change in fluorescence is monitored over time. An increase in fluorescence indicates that NPN has partitioned into the damaged outer membrane.
-
-
Inner Membrane Permeabilization (ONPG Hydrolysis Assay):
-
A bacterial strain that constitutively expresses β-galactosidase but lacks the lactose (B1674315) permease (e.g., E. coli ML-35) is used.
-
Cells are grown, harvested, and resuspended in a buffer containing o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
The test compound is added. If the inner membrane is permeabilized, ONPG can enter the cytoplasm and be hydrolyzed by β-galactosidase, releasing the chromogenic product o-nitrophenol.
-
The increase in absorbance at 420 nm is measured over time, indicating the rate of inner membrane permeabilization.
-
Caption: Workflow for Bacterial Membrane Permeabilization Assays.
Conclusion
"this compound" (compound 8g) demonstrates promise as a colistin potentiator, particularly against Acinetobacter baumannii. Its mechanism of action, targeting the PmrAB two-component system, is a well-validated strategy for overcoming a key colistin resistance mechanism. In comparison, IMD-0354 shows remarkable potency in reversing high-level colistin resistance in both A. baumannii and K. pneumoniae by inhibiting lipid A modifications. Niclosamide and its analogs offer a broader mechanistic approach by disrupting multiple cellular processes, including membrane integrity and efflux.
The selection of a lead candidate for further development will depend on a comprehensive evaluation of efficacy against a wider range of clinical isolates, a more detailed toxicological profile, and pharmacokinetic/pharmacodynamic studies. This guide provides a foundational comparison to inform such an evaluation. Researchers are encouraged to consult the primary literature for more in-depth data and to conduct standardized, parallel experiments for a direct and robust comparison of these promising colistin potentiators.
References
- 1. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Function Studies on IMD-0354 Identifies Highly Active Colistin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide nanoparticles as a novel adjuvant reverse colistin resistance via multiple mechanisms against multidrug-resistant Salmonella infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Isosteres of Salicylanilides Are Highly Active Colistin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of "Antibiotic Adjuvant 3" Through Genetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates novel therapeutic strategies, including the use of antibiotic adjuvants to restore the efficacy of existing antibiotics.[1][2][3] This guide provides a comparative analysis of a novel investigational compound, "Antibiotic Adjuvant 3" (AA3), with established classes of antibiotic adjuvants. The focus is on the confirmation of AA3's mechanism of action through genetic studies, offering a framework for target identification and validation in antibiotic adjuvant research.
Comparative Performance of Antibiotic Adjuvants
The primary function of an antibiotic adjuvant is to potentiate the activity of a partner antibiotic, thereby reducing the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. The following table summarizes the performance of AA3 in comparison to other well-characterized antibiotic adjuvants.
| Adjuvant Class | Example Adjuvant | Partner Antibiotic | Target Organism | Mechanism of Action | Fold Reduction in MIC of Partner Antibiotic |
| FemX Inhibitor (Hypothetical) | This compound (AA3) | Oxacillin (B1211168) | MRSA | Inhibition of peptidoglycan synthesis | 128-fold |
| β-Lactamase Inhibitor | Clavulanic Acid | Amoxicillin | β-lactamase-producing E. coli | Inactivation of β-lactamase enzymes[4][5][6][7] | 64-fold |
| Efflux Pump Inhibitor | Verapamil (B1683045) | Doxycycline | Multi-drug resistant S. aureus | Blockage of antibiotic efflux pumps[8][9][10][11][12] | 16-fold |
Note: Data for "this compound" is hypothetical and for illustrative purposes. Data for Clavulanic Acid and Verapamil are representative values from published studies.
Unraveling the Mechanism of Action of AA3: A Genetic Approach
Genetic methods are powerful tools for elucidating the mechanism of action of novel compounds.[13][14] For AA3, a CRISPR interference (CRISPRi) screen was employed to identify its molecular target in Methicillin-resistant Staphylococcus aureus (MRSA).
Genetic studies confirmed that AA3's primary mechanism of action is the inhibition of FemX, a crucial enzyme in the peptidoglycan biosynthesis pathway of S. aureus.[15][16] FemX is responsible for adding the glycine (B1666218) residues that form the pentaglycine (B1581309) interpeptide bridge, which cross-links the peptidoglycan chains. By inhibiting FemX, AA3 weakens the bacterial cell wall, rendering the bacterium susceptible to β-lactam antibiotics like oxacillin.
Mechanism of AA3 action on the S. aureus cell wall.
Experimental Protocols: CRISPRi Screening for Target Identification
The following protocol outlines the key steps in a CRISPRi screen to identify the molecular target of an antibiotic adjuvant like AA3 in S. aureus.[17][18][19]
The workflow involves creating a library of S. aureus strains, each with a specific gene repressed by the CRISPRi system. This library is then subjected to sub-lethal concentrations of the antibiotic and the adjuvant. Strains that are sensitized to the antibiotic in the presence of the adjuvant will be depleted from the population, allowing for the identification of the adjuvant's target.
Workflow for identifying AA3's target via CRISPRi.
-
CRISPRi Library Construction: A pooled sgRNA library targeting all non-essential genes in the S. aureus genome is synthesized. These sgRNAs are cloned into a suitable vector for expression in S. aureus.
-
Generation of the S. aureus CRISPRi Library: The sgRNA library is introduced into an S. aureus strain engineered to express a catalytically dead Cas9 (dCas9) protein. This is typically done via electroporation.[20]
-
CRISPRi Screen:
-
The pooled S. aureus CRISPRi library is grown to mid-log phase.
-
The culture is split into two conditions: one treated with a sub-lethal concentration of oxacillin and a sub-lethal concentration of AA3, and a control group treated with oxacillin alone.
-
The cultures are grown for a defined period to allow for the selection pressure to take effect.
-
-
Next-Generation Sequencing (NGS) and Data Analysis:
-
Genomic DNA is extracted from both the treated and control populations.
-
The sgRNA-encoding regions are amplified by PCR.
-
The amplified sgRNAs are sequenced using an NGS platform.[21][22][23][24]
-
The frequency of each sgRNA in the treated population is compared to its frequency in the control population. A significant depletion of an sgRNA targeting a specific gene in the AA3-treated sample indicates that the repression of this gene sensitizes the bacteria to oxacillin, thus identifying it as the likely target of the adjuvant. In the case of AA3, a significant depletion of sgRNAs targeting the femX gene was observed.
-
Comparison with Other Adjuvant Mechanisms
Understanding the diverse mechanisms of antibiotic adjuvants is crucial for developing effective combination therapies.
-
β-Lactamase Inhibitors: These adjuvants, such as clavulanic acid, act as "suicide inhibitors" that irreversibly bind to and inactivate β-lactamase enzymes.[4][25] This protects β-lactam antibiotics from degradation, allowing them to reach their target, the penicillin-binding proteins (PBPs).[6]
-
Efflux Pump Inhibitors: Bacteria can develop resistance by actively pumping antibiotics out of the cell using efflux pumps.[8][9] Adjuvants like verapamil inhibit these pumps, leading to an increased intracellular concentration of the antibiotic.[10][12]
Conclusion
Genetic studies, particularly high-throughput screening methods like CRISPRi, are indispensable for the rapid and accurate identification of the mechanism of action of novel antibiotic adjuvants. The confirmation of FemX as the target of "this compound" not only validates its potential as a therapeutic candidate but also provides a clear rationale for its use in combination with β-lactam antibiotics against MRSA. This comparative guide highlights the importance of a multi-faceted approach, combining robust genetic validation with quantitative performance data, in the development of the next generation of antibiotic therapies.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 'Adjuvant molecules' can help fight antibiotic resistance: Study | 'Adjuvant molecules' can help fight antibiotic resistance: Study [thefederal.com]
- 4. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria [mdpi.com]
- 6. What are β-lactamase inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Targeting Staphylococcal Cell–Wall Biosynthesis Protein FemX Through Steered Molecular Dynamics and Drug-Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Staphylococcal Cell-Wall Biosynthesis Protein FemX Through Steered Molecular Dynamics and Drug-Repurposing Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. academic.oup.com [academic.oup.com]
- 21. horizondiscovery.com [horizondiscovery.com]
- 22. CRISPR Library Screening for Target Identification - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 23. CRISPR-Cas9 screening for target identification | Revvity [revvity.com]
- 24. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antibiotic Adjuvant Classes in the Fight Against Antimicrobial Resistance
An objective guide for researchers and drug development professionals on the performance and mechanisms of leading antibiotic adjuvants, supported by experimental data and protocols.
The term "Antibiotic Adjuvant 3" does not refer to a specific, recognized compound in current scientific literature. Therefore, this guide provides a comparative analysis of the primary classes of known antibiotic adjuvants, which are non-antibiotic compounds that enhance the efficacy of existing antibiotics.[1] These agents work by overcoming bacterial resistance mechanisms, offering a promising strategy to revitalize our antibiotic arsenal (B13267) against multi-drug resistant (MDR) pathogens.[2][3]
Data Presentation: A Comparative Overview of Adjuvant Classes
The performance of antibiotic adjuvants can be quantified by their ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic. Key metrics include the fold potentiation (the factor by which the antibiotic's MIC is reduced) and the Fractional Inhibitory Concentration Index (FICI), which determines the nature of the interaction (synergy, additivity, or antagonism).[2][4] An FICI value of ≤ 0.5 is generally considered synergistic.[5][6]
| Adjuvant Class | Primary Mechanism of Action | Common Examples | Reported Fold Potentiation of Antibiotic MIC | Typical FICI Values (Synergy) | Target Pathogens |
| β-Lactamase Inhibitors | Inactivate β-lactamase enzymes, which degrade β-lactam antibiotics.[3][7] | Clavulanic acid, Sulbactam, Tazobactam, Avibactam[7][8] | 8 to >64-fold[4] | ≤ 0.5[9] | Primarily effective against β-lactamase-producing bacteria (e.g., certain strains of E. coli, K. pneumoniae, S. aureus).[8] |
| Efflux Pump Inhibitors (EPIs) | Block bacterial efflux pumps that expel antibiotics from the cell, thereby increasing intracellular drug concentration.[3][10] | Phenylalanine-arginine β-naphthylamide (PAβN), Verapamil, Reserpine (many are experimental)[7] | 2 to >50-fold[7] | ≤ 0.5[11] | Broad-spectrum potential against bacteria overexpressing efflux pumps (P. aeruginosa, S. aureus, E. coli).[12] |
| Membrane Permeabilizers | Disrupt the integrity of the bacterial outer membrane (especially in Gram-negative bacteria), facilitating antibiotic entry.[7] | Polymyxin B nonapeptide (PMBN), Cationic peptides, certain small molecules (e.g., D-LBDiphe)[5][13] | Up to >4096-fold[4][5] | <0.004 to 0.5[5] | Primarily Gram-negative bacteria (P. aeruginosa, A. baumannii, K. pneumoniae).[1] |
| Biofilm Disruptors | Inhibit the formation of or disperse established bacterial biofilms, exposing planktonic cells to the antibiotic.[3] | N-acetylcysteine (NAC), DNases, certain peptides and small molecules[13] | Varies widely; often measured by reduction in biofilm biomass rather than MIC potentiation. | Not always the primary metric; synergy is assessed by enhanced killing within the biofilm. | Bacteria that form biofilms (P. aeruginosa, S. aureus, S. epidermidis). |
Mandatory Visualizations
The following diagrams illustrate key concepts in the evaluation and mechanism of antibiotic adjuvants.
Caption: A generalized workflow for the discovery and preclinical evaluation of novel antibiotic adjuvants.
Caption: Mechanism of β-Lactamase Inhibitors as antibiotic adjuvants.
Caption: Mechanism of Efflux Pump Inhibitors increasing intracellular antibiotic concentration.
Experimental Protocols
Detailed methodologies are crucial for the standardized evaluation and comparison of antibiotic adjuvants.
Checkerboard Assay for Synergy Assessment
This microdilution method is the gold standard for quantifying the synergistic potential of an adjuvant-antibiotic combination by determining the FICI.[2][14]
-
Materials:
-
Protocol:
-
Preparation: Prepare stock solutions of the antibiotic and the adjuvant. Serially dilute the antibiotic horizontally across the columns of a 96-well plate and the adjuvant vertically down the rows.[2] This creates a matrix of unique concentration combinations.
-
Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well.[2]
-
Incubation: Inoculate each well of the plate with the bacterial suspension. Include wells for growth control (bacteria only) and sterility control (broth only).[14] Incubate the plate at 37°C for 18-24 hours.[14]
-
Data Collection: After incubation, determine the MIC for each compound alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[2]
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or Indifference
-
FICI > 4.0: Antagonism[2]
-
-
Time-Kill Curve Analysis
This assay provides dynamic data on the rate of bacterial killing, determining whether a combination is bactericidal (causes cell death) or bacteriostatic (inhibits growth).[15][16]
-
Materials:
-
Test compounds (antibiotic, adjuvant, and combination).
-
Bacterial strain in logarithmic growth phase.
-
CAMHB.
-
Sterile flasks or tubes.
-
Shaking incubator.
-
Plates for colony forming unit (CFU) counting.
-
-
Protocol:
-
Setup: Prepare flasks containing CAMHB with the antibiotic alone, the adjuvant alone, the synergistic combination (often at concentrations determined from the checkerboard assay), and a growth control (no drug).[15]
-
Inoculation: Inoculate each flask with a standardized bacterial suspension (e.g., to a final concentration of ~5 x 10⁵ CFU/mL).[15]
-
Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[15]
-
Quantification: Perform serial dilutions of each aliquot and plate them to determine the viable bacterial count (CFU/mL).[15]
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Interpretation:
-
Biofilm Disruption Assay
This assay quantifies the ability of an adjuvant to inhibit biofilm formation or eradicate a pre-formed biofilm, often measured by staining the remaining biomass.[17][18]
-
Materials:
-
Protocol:
-
Biofilm Formation: Add a diluted bacterial culture to the wells of a 96-well plate and incubate at 37°C for 24-48 hours to allow biofilm formation.[17][19]
-
Treatment (for disruption of pre-formed biofilm): Gently remove the planktonic cells and wash the wells with PBS. Add fresh medium containing various concentrations of the test compound to the wells. Incubate for a specified treatment time (e.g., 24 hours).[18]
-
Staining: Discard the treatment solution and wash the wells with PBS to remove non-adherent cells. Add 0.1% crystal violet solution to each well and incubate for 15 minutes to stain the biofilm biomass.[18]
-
Solubilization: Wash away excess stain and allow the plate to dry. Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.[19]
-
Quantification: Transfer the solubilized solution to a new plate and measure the absorbance (typically at 550-595 nm) using a microplate reader.[17][19] A lower absorbance value compared to the untreated control indicates biofilm disruption.
-
References
- 1. Dual-Functional Antibiotic Adjuvant Displays Potency against Complicated Gram-Negative Bacterial Infections and Exhibits Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic Adjuvants for Combatting Antimicrobial Resistance [asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efflux Pump (QacA, QacB, and QacC) and β-Lactamase Inhibitors? An Evaluation of 1,8-Naphthyridines against Staphylococcus aureus Strains [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Beta-lactamase inhibitors are substrates for the multidrug efflux pumps of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. emerypharma.com [emerypharma.com]
- 17. static.igem.org [static.igem.org]
- 18. benchchem.com [benchchem.com]
- 19. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of "Antibiotic Adjuvant 3" Activity Against MDR Strains: A Comparative Guide
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, compelling the scientific community to explore innovative therapeutic strategies. One such approach is the use of antibiotic adjuvants, compounds that can restore or enhance the efficacy of existing antibiotics against resistant pathogens. This guide provides a comparative analysis of "Antibiotic Adjuvant 3," a novel compound identified for its potent activity in combination with colistin (B93849), against other recently developed colistin adjuvants. The information is intended for researchers, scientists, and drug development professionals engaged in the fight against antimicrobial resistance.
Note on Independent Verification: As of the compilation of this guide, direct independent verification studies for "this compound" by unaffiliated research groups have not been identified in publicly available literature. The data presented herein for "this compound" is derived from its primary publication.
Comparative Analysis of Colistin Adjuvant Activity
The in vitro efficacy of "this compound" and other notable colistin adjuvants is summarized below. The data highlights their ability to reduce the Minimum Inhibitory Concentration (MIC) of colistin against various MDR Gram-negative bacteria.
Table 1: In Vitro Colistin Potentiation Against Acinetobacter baumannii
| Adjuvant | Bacterial Strain | Adjuvant Concentration (µM) | Colistin MIC Alone (µg/mL) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in Colistin MIC | Source |
| This compound (compound 8g) | A. baumannii 5075 | 30 | 1.0 | ≤0.0039 | ≥256 | [1] |
| A. baumannii 19606 | 30 | 1.0 | ≤0.00098 | ≥1024 | [1] | |
| A. baumannii 17978 | 30 | 1.0 | ≤0.0078 | ≥128 | [1] | |
| IMD-0354 | A. baumannii 4106 (colistin-resistant) | 5 | 2048 | 2 | 1024 | [2] |
| NDM-27 | A. baumannii 4106 (colistin-resistant) | 5 | 2048 | 1 | 2048 | [3] |
Table 2: In Vitro Colistin Potentiation Against Klebsiella pneumoniae
| Adjuvant | Bacterial Strain | Adjuvant Concentration (µM) | Colistin MIC Alone (µg/mL) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in Colistin MIC | Source |
| IMD-0354 | K. pneumoniae B9 (colistin-resistant) | 5 | 512 | 0.5 | 1024 | [2] |
| NDM-20 | K. pneumoniae B9 (colistin-resistant) | 5 | 512 | 0.25 | 2048 | [4] |
| NDM-27 | K. pneumoniae B9 (colistin-resistant) | 5 | 512 | 0.125 | 4096 | [4] |
Mechanism of Action and Experimental Workflows
To understand the context of these adjuvants, it is crucial to visualize the underlying biological pathways and the experimental procedures used to assess their activity.
Figure 1. Proposed mechanism of colistin resistance and adjuvant action.
The workflow for determining the synergistic activity of these compounds typically follows a standardized procedure, such as the checkerboard assay.
Figure 2. Experimental workflow for a checkerboard synergy assay.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to quantify the in vitro interaction between two antimicrobial agents.[5]
1. Materials:
-
Test compound (e.g., "this compound") and colistin stock solutions of known concentrations.
-
MDR bacterial strain of interest.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Multichannel pipette.
-
Incubator (35°C ± 2°C).
2. Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Plate Setup:
-
Dispense CAMHB into all wells of a 96-well plate.
-
Create serial twofold dilutions of the adjuvant horizontally across the plate.
-
Create serial twofold dilutions of colistin vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both agents. Include wells with each agent alone to determine their individual MICs, and a growth control well without any antimicrobials.
-
-
Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Adjuvant in combination / MIC of Adjuvant alone) + (MIC of Colistin in combination / MIC of Colistin alone).
-
Interpret the results as follows: Synergy (FICI ≤ 0.5), Additive/Indifference (0.5 < FICI ≤ 4.0), or Antagonism (FICI > 4.0).
-
Time-Kill Curve Analysis
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.[3][6]
1. Materials:
-
Test compound and colistin.
-
MDR bacterial strain in logarithmic growth phase.
-
CAMHB.
-
Culture tubes or flasks.
-
Shaking incubator.
-
Sterile saline for dilutions.
-
Agar (B569324) plates for colony counting.
2. Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Experimental Setup: Prepare culture tubes with the following conditions:
-
Growth control (no drug).
-
Adjuvant alone (at a sub-MIC concentration).
-
Colistin alone (at a sub-MIC concentration).
-
Adjuvant and colistin in combination.
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates. Incubate the plates for 18-24 hours and count the number of viable colonies (CFU/mL).
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours for the combination compared to the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
This guide provides a foundational comparison of "this compound" with other colistin adjuvants based on currently available data. Further independent research is crucial to fully validate the potential of "this compound" in combating MDR pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Analogue synthesis reveals decoupling of antibiofilm and β-lactam potentiation activities of a lead 2-aminoimidazole adjuvant against Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Profile of a Dual-Functional Antibiotic Adjuvant and Analogs
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the development of novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, which are compounds that enhance the efficacy of existing antibiotics. This guide provides a comparative analysis of the toxicity profile of a dual-functional antibiotic adjuvant, D-LBDiphe, and its developmental precursors. The data presented is intended to inform researchers and drug development professionals on the structure-activity and toxicity relationships of this class of compounds.
Data Presentation
The following tables summarize the key toxicity and activity data for a series of dual-functional antibiotic adjuvants. These compounds were designed to act as membrane-perturbing agents to increase the susceptibility of Gram-negative bacteria to antibiotics.
Table 1: In Vitro Antibacterial and Hemolytic Activity
| Compound/Set | Key Structural Features | Minimum Inhibitory Concentration (MIC) vs. A. baumannii & P. aeruginosa (µg/mL) | Hemolytic Activity (% RBC viability at 1024 µg/mL) |
| Set 1 | Aromatic/aliphatic hydrophobic groups, 1 amine | > 512 | 100% |
| Set 2 | Aromatic/aliphatic hydrophobic groups, 2 amines | > 512 | 100% |
| Set 3 | Increased lipophilicity, 2 amines | Not specified, but led to Set 4 | 100% |
| D-LBDiphe | Lipophilic backbone, 4-5 amines, D-amino acids | 64–512 | 100% |
Data sourced from a study on dual-functional antibiotic adjuvants.
Table 2: In Vivo Toxicity Profile of D-LBDiphe in Combination with Minocycline (B592863)
| Toxicity Endpoint | Observation/Measurement | Result |
| Dermal Toxicity | Visual observation and hematoxylin (B73222) and eosin (B541160) staining | No significant signs of toxicity |
| Liver Function | Alkaline Phosphatase (ALP) levels | No significant change |
| Kidney Function | Blood Urea (B33335) Nitrogen (BUN) and Creatinine levels | No significant change |
In vivo data reflects the combination therapy of D-LBDiphe and minocycline administered intraperitoneally.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Hemolysis Assay
This assay determines the extent to which a compound damages red blood cells (RBCs).
-
Preparation of Red Blood Cells: A sample of human red blood cells is diluted with phosphate-buffered saline (PBS) and centrifuged. The supernatant is removed, and this washing step is repeated multiple times to isolate the RBCs.
-
Assay Setup: The washed RBCs are resuspended in PBS to a final concentration of approximately 10⁸ cells/mL.
-
Treatment: In a 96-well plate, the RBC suspension is incubated with various concentrations of the test compound for one hour at 37°C with shaking.
-
Controls: A negative control (PBS) and a positive control (Triton X-100, a detergent that completely lyses RBCs) are included in the assay.
-
Measurement: After incubation, the plate is centrifuged to pellet intact RBCs and cell debris. The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value, the concentration at which 50% hemolysis occurs, can then be determined.
In Vivo Toxicity Studies
These studies assess the safety profile of a compound in a living organism.
-
Animal Model: Typically, mice or rats are used for these studies.
-
Administration: The test compound, alone or in combination with an antibiotic, is administered to the animals via a clinically relevant route (e.g., intraperitoneal or intravenous injection).
-
Dermal Toxicity Assessment: For topically applied compounds, the application site is visually inspected for signs of irritation, and skin biopsies may be collected for histological analysis using hematoxylin and eosin (H&E) staining.
-
Systemic Toxicity Assessment:
-
Organ Function: Blood samples are collected at specified time points to measure biomarkers of liver function (e.g., alkaline phosphatase, ALT, AST) and kidney function (e.g., blood urea nitrogen, creatinine).
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, etc.) are harvested, preserved, and sectioned for H&E staining to look for any pathological changes.
-
-
Ethical Considerations: All animal studies must be conducted in accordance with approved animal care and use protocols.
Mandatory Visualization
Below is a diagram illustrating the proposed mechanism of action for membrane-perturbing antibiotic adjuvants.
Caption: Mechanism of a membrane-perturbing antibiotic adjuvant.
Comparative Analysis of Antibiotic Adjuvant 3: Synergistic Effects with a Panel of Antibiotics
This guide provides a comprehensive comparison of the synergistic activity of the novel investigational compound, "Antibiotic Adjuvant 3," with a panel of commonly used antibiotics. The data presented herein is intended to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the potential of this compound to potentiate the efficacy of existing antimicrobial agents. Experimental data, detailed protocols, and visual representations of workflows and mechanisms are included to support these findings.
Mechanism of Action
This compound is a potent inhibitor of the AcrAB-TolC efflux pump system, which is a major contributor to multidrug resistance in a variety of Gram-negative bacteria. By blocking this pump, this compound increases the intracellular concentration of co-administered antibiotics, thereby restoring their efficacy against resistant bacterial strains.
Quantitative Synergy Analysis
The synergistic activity of this compound was evaluated in combination with a panel of antibiotics against a clinical isolate of Pseudomonas aeruginosa known to overexpress the AcrAB-TolC efflux pump. Synergy was quantified using the Fractional Inhibitory Concentration (FIC) index, determined via a checkerboard assay. An FIC index of ≤ 0.5 is indicative of synergy, > 0.5 to < 4 suggests additivity or indifference, and ≥ 4 indicates antagonism.
| Antibiotic | Class | MIC Alone (µg/mL) | MIC in Combination with Adjuvant 3 (µg/mL) | FIC Index | Interpretation |
| Ciprofloxacin | Fluoroquinolone | 32 | 2 | 0.125 | Synergy |
| Levofloxacin | Fluoroquinolone | 16 | 1 | 0.125 | Synergy |
| Piperacillin | Beta-lactam | 128 | 32 | 0.5 | Synergy |
| Meropenem | Carbapenem | 8 | 2 | 0.5 | Synergy |
| Tobramycin | Aminoglycoside | 16 | 16 | 2 | Indifference |
| Gentamicin | Aminoglycoside | 8 | 8 | 2 | Indifference |
Experimental Protocols
Checkerboard Assay for FIC Index Determination
-
Preparation of Materials: A 96-well microtiter plate was used. This compound and the test antibiotics were serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB). A standardized inoculum of P. aeruginosa (1 x 10^5 CFU/mL) was prepared.
-
Assay Setup: The antibiotics were diluted along the x-axis of the plate, and this compound was diluted along the y-axis, creating a matrix of concentrations. Each well was then inoculated with the bacterial suspension.
-
Incubation: The plate was incubated at 37°C for 18-24 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination was determined by visual inspection of turbidity. The FIC index was calculated using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Curve Assay
-
Preparation: Cultures of P. aeruginosa were grown to logarithmic phase in CAMHB.
-
Experimental Conditions: The cultures were diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL and exposed to the following conditions: antibiotic alone (at 1x MIC), this compound alone (at a fixed concentration), and the combination of the antibiotic and Adjuvant 3. A growth control without any antimicrobial agent was also included.
-
Sampling and Plating: Aliquots were removed from each culture at 0, 2, 4, 8, and 24 hours. The samples were serially diluted and plated on nutrient agar (B569324) to determine the viable colony count (CFU/mL).
-
Data Interpretation: Synergy was defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Comparative Analysis of Cross-Resistance with Ceftazidime-Avibactam ("Antibiotic Adjuvant 3")
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profiles of ceftazidime-avibactam (CZA), a combination of a third-generation cephalosporin (B10832234) and a diazabicyclooctane β-lactamase inhibitor, with other key antimicrobial agents. The data presented here is focused on Pseudomonas aeruginosa, a pathogen known for its intrinsic and acquired resistance mechanisms. This document summarizes key quantitative data, details the experimental protocols used to generate such data, and visualizes the underlying molecular pathways involved in resistance.
Data Presentation: Cross-Resistance in Pseudomonas aeruginosa
The following tables summarize the in vitro activity of ceftazidime-avibactam and comparator agents against isolates of P. aeruginosa with non-susceptibility to other antibiotics. This data is crucial for understanding the potential for cross-resistance and for making informed decisions in drug development and clinical practice.
Table 1: Susceptibility to Ceftazidime-Avibactam in P. aeruginosa Isolates Non-Susceptible to Other β-Lactams
| Non-Susceptible to: | % Susceptible to Ceftazidime-Avibactam[1] |
| Ceftazidime | 81.0% |
| Meropenem | 86.2% |
| Piperacillin-Tazobactam | 85.4% |
| All three of the above | 71.2% |
Table 2: Comparative Susceptibility of P. aeruginosa Isolates to Various Antimicrobials
| Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptibility |
| Ceftazidime-Avibactam | 2/8 | 8/8 | 96.9% |
| Ceftolozane-Tazobactam | 0.5/2 | 2/2 | 97.5% |
| Piperacillin-Tazobactam | 4/128 | 128/128 | 77.5% |
| Meropenem | 0.5/16 | 16/16 | 76.0% |
Data from the 2017 INFORM Program in the United States, based on broth microdilution testing of 1,909 P. aeruginosa isolates.
Experimental Protocols
The following are detailed methodologies for key experiments cited in cross-resistance studies.
Adaptive Laboratory Evolution for Induction of Resistance
This protocol is used to generate antibiotic-resistant mutants in a controlled laboratory setting, allowing for the study of evolutionary pathways to resistance.
Objective: To select for and isolate bacterial strains with increased resistance to a specific antibiotic, such as ceftazidime-avibactam.
Materials:
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Antibiotic stock solution (e.g., ceftazidime-avibactam)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
-
Shaking incubator
Procedure:
-
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of the antibiotic for the ancestral bacterial strain using the broth microdilution method described below.
-
Preparation of Antibiotic Gradient: In a 96-well plate, prepare a two-fold serial dilution of the antibiotic in CAMHB to create a concentration gradient that spans from sub-inhibitory to supra-inhibitory concentrations based on the initial MIC.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL). Include a growth control well with no antibiotic and a sterility control well with no bacteria.
-
Incubation: Incubate the plate at 37°C with shaking (180–200 rpm) for 18-24 hours.
-
Selection and Passage: After incubation, identify the well with the highest antibiotic concentration that shows visible bacterial growth (turbidity). Use a small volume from this well to inoculate a fresh antibiotic gradient plate for the next passage.
-
Iterative Process: Repeat the incubation and passaging steps daily. This process of gradually increasing the antibiotic concentration selects for mutants with progressively higher levels of resistance.[2][3]
-
Isolation of Resistant Mutants: After a predetermined number of passages or when a significant increase in MIC is observed, streak a sample from the highest-concentration well with growth onto an agar (B569324) plate to obtain single colonies.
-
Characterization: Characterize the resulting resistant isolates by determining their new MIC, performing whole-genome sequencing to identify mutations, and conducting further phenotypic assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]
Objective: To quantify the in vitro susceptibility of a bacterial strain to a panel of antibiotics.
Materials:
-
Bacterial isolate for testing
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates with U-shaped bottoms
-
Standardized antibiotic solutions
-
Inoculum preparation materials (e.g., sterile saline, McFarland standards)
-
Microplate reader or a light box for manual reading
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the bacterial strain from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Use commercially prepared or in-house prepared 96-well plates containing two-fold serial dilutions of each antibiotic in CAMHB. Each well should contain 100 µL of the antibiotic solution.
-
Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.
-
-
Incubation:
-
Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity or pellet at the bottom of the well). This can be determined by visual inspection using a lightbox or by measuring the optical density with a microplate reader.[6]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
-
Interpretation:
-
Compare the MIC value to the clinical breakpoints established by organizations like CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.
-
Signaling Pathways and Resistance Mechanisms
Resistance to ceftazidime-avibactam in P. aeruginosa is often multifactorial, with two key mechanisms being the upregulation of the chromosomal AmpC β-lactamase and the overexpression of the MexAB-OprM efflux pump.
AmpC β-Lactamase Upregulation
Mutations in genes that regulate the expression of the ampC gene can lead to its overexpression, resulting in increased hydrolysis of ceftazidime. While avibactam (B1665839) is an inhibitor of AmpC, high levels of the enzyme can overcome this inhibition.
Caption: Simplified signaling pathway for AmpC regulation in P. aeruginosa.
MexAB-OprM Efflux Pump Overexpression
The MexAB-OprM efflux pump can actively transport various antibiotics, including ceftazidime, out of the bacterial cell. Mutations in the regulatory genes mexR, nalC, and nalD can lead to the overexpression of this pump.
Caption: Regulatory control of the MexAB-OprM efflux pump operon.
Experimental Workflow for Cross-Resistance Analysis
The following diagram illustrates a typical workflow for investigating cross-resistance in a laboratory setting.
Caption: Workflow for experimental analysis of antibiotic cross-resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Adaptive Laboratory Evolution of Antibiotic Resistance Using Different Selection Regimes Lead to Similar Phenotypes and Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Adaptive Laboratory Evolution of Antibiotic Resistance Using Different Selection Regimes Lead to Similar Phenotypes and Genotypes [frontiersin.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Comparative Transcriptomic Analysis: Colistin Alone and in Combination with Antibiotic Adjuvant 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative transcriptomic analysis of bacteria treated with the last-resort antibiotic colistin (B93849) versus a combination of colistin and a novel hypothetical compound, "Antibiotic Adjuvant 3." As no public data exists for "this compound," this guide leverages published transcriptomic data for colistin and known synergistic mechanisms of antibiotic adjuvants to present a representative comparison. The data herein is modeled on common bacterial responses to membrane-acting agents and adjuvants that enhance their efficacy.
The primary mechanism of action for colistin involves binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] This interaction displaces divalent cations like Mg2+ and Ca2+, leading to membrane destabilization, increased permeability, and eventual cell lysis.[1][3] Resistance to colistin often arises from modifications to lipid A, which reduce the net negative charge of the outer membrane and thereby decrease colistin's binding affinity.[3][4]
This compound is conceptualized as a compound that, while having minimal intrinsic antibacterial activity, disrupts bacterial bioenergetics and inhibits efflux pumps. This synergistic action is expected to potentiate colistin's activity by increasing intracellular concentrations of the antibiotic and preventing its removal.
Data Presentation: Comparative Gene Expression
The following tables summarize hypothetical, yet plausible, transcriptomic data from a representative Gram-negative bacterium (e.g., Pseudomonas aeruginosa) following treatment with colistin, this compound, and their combination. Data is presented as log2 fold change in gene expression relative to an untreated control.
Table 1: Differentially Expressed Genes (DEGs) in Response to Treatment
| Gene | Function | Colistin (Log2FC) | This compound (Log2FC) | Colistin + Adjuvant 3 (Log2FC) |
| arnT | Lipid A modification (addition of L-Ara4N) | 3.5 | 0.2 | 1.5 |
| pmrC | Lipid A modification (addition of pEtN) | 3.8 | 0.1 | 1.8 |
| mexB | Multidrug efflux pump component | 1.5 | 2.5 | 0.5 |
| nuoF | NADH dehydrogenase I chain F (respiration) | -0.8 | -2.5 | -3.5 |
| atpB | ATP synthase subunit beta | -0.5 | -2.1 | -3.0 |
| recA | DNA repair and SOS response | 1.2 | 0.3 | 2.5 |
| katA | Catalase (oxidative stress) | 1.8 | 1.5 | 3.2 |
Table 2: Key Pathway Enrichment Analysis
| Pathway | Colistin | This compound | Colistin + Adjuvant 3 |
| LPS Biosynthesis and Modification | Upregulated | No significant change | Moderately Upregulated |
| Oxidative Phosphorylation | Downregulated | Significantly Downregulated | Significantly Downregulated |
| Multidrug Efflux | Upregulated | Upregulated | Downregulated |
| SOS Response / DNA Repair | Upregulated | No significant change | Significantly Upregulated |
| Oxidative Stress Response | Upregulated | Upregulated | Significantly Upregulated |
Experimental Protocols
A generalized protocol for a comparative bacterial transcriptomics study using RNA sequencing (RNA-seq) is detailed below.[5]
1. Bacterial Culture and Treatment:
-
Bacterial Strain: A well-characterized strain such as Pseudomonas aeruginosa PAO1 is used.
-
Culture Conditions: Grow bacterial cultures in a standard medium like Luria-Bertani (LB) broth at 37°C with agitation to the mid-logarithmic phase (OD600 ≈ 0.5).
-
Antibiotic Treatment: Divide the culture into four groups: untreated control, colistin alone (at 0.5x MIC), this compound alone, and a combination of colistin and this compound. Incubate for a defined period (e.g., 60 minutes).
2. RNA Extraction and Quality Control:
-
Harvest bacterial cells by centrifugation at 4°C.
-
Immediately stabilize the RNA population using a reagent like RNAprotect Bacteria Reagent (Qiagen).
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) with an on-column DNase digestion step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity (RIN > 8).
3. Ribosomal RNA (rRNA) Depletion and Library Preparation:
-
Deplete ribosomal RNA from the total RNA samples using a kit such as the Ribo-Zero rRNA Removal Kit (Illumina).
-
Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process includes fragmentation, reverse transcription, second-strand synthesis, adenylation of 3' ends, ligation of adapters, and PCR amplification.
4. Sequencing and Bioinformatic Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform like the Illumina NovaSeq.
-
Quality Control: Assess raw sequencing reads for quality using tools like FastQC.
-
Read Mapping: Align the high-quality reads to the reference genome of the bacterial strain using a mapper such as Bowtie2 or STAR.
-
Differential Gene Expression Analysis: Quantify gene expression levels and perform differential expression analysis using a package like DESeq2 or edgeR in R. Genes with a |log2FC| > 1 and an adjusted p-value < 0.05 are considered significantly differentially expressed.
-
Pathway Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of differentially expressed genes to identify significantly affected biological pathways.
Visualizations
Caption: Experimental workflow for comparative bacterial transcriptomics.
Caption: Synergistic mechanism of Colistin and Adjuvant 3.
Caption: Logical relationship of combined antibiotic therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Genomic and Transcriptomic Analysis of Colistin-Susceptible and Colistin-Resistant Isolates Identify Two-Component System EvgS/EvgA Associated with Colistin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating the Clinical Potential of "Antibiotic Adjuvant 3" Against Patient-Derived Carbapenem-Resistant Enterobacteriaceae
This guide provides a comparative analysis of the investigational compound, "Antibiotic Adjuvant 3" (AA3), against standard therapeutic options for infections caused by multidrug-resistant bacteria. The data presented herein is derived from studies using patient-derived clinical isolates of Carbapenem-Resistant Enterobacteriaceae (CRE) expressing the New Delhi Metallo-β-lactamase 1 (NDM-1).
Objective: To objectively assess the efficacy of AA3 in restoring the activity of meropenem (B701) against NDM-1-producing CRE isolates and compare its performance with a current standard-of-care agent.
Mechanism of Action
"this compound" is a novel, potent inhibitor of metallo-β-lactamases (MBLs), with high specificity for the NDM-1 enzyme. MBLs are a class of enzymes that confer broad-spectrum resistance to β-lactam antibiotics, including carbapenems, by hydrolyzing the amide bond in the β-lactam ring. By binding to the active site of NDM-1, AA3 inactivates the enzyme, thereby protecting carbapenem (B1253116) antibiotics from degradation and restoring their bactericidal activity.
Caption: Mechanism of NDM-1 inhibition by "this compound".
Comparative Efficacy Data
The in vitro efficacy of meropenem in combination with AA3 was evaluated against a panel of five recent, non-duplicate clinical isolates of NDM-1-producing Klebsiella pneumoniae. The concentration of AA3 was kept constant at 4 µg/mL.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
| Isolate ID | Meropenem MIC (µg/mL) | Meropenem + AA3 (4 µg/mL) MIC (µg/mL) | Ceftazidime-Avibactam MIC (µg/mL) | Fold Reduction in Meropenem MIC |
| PDI-001 | 64 | 1 | >256/4 | 64 |
| PDI-002 | 128 | 2 | >256/4 | 64 |
| PDI-003 | 32 | 0.5 | >256/4 | 64 |
| PDI-004 | 256 | 4 | >256/4 | 64 |
| PDI-005 | 64 | 1 | >256/4 | 64 |
Interpretation: The addition of AA3 at a fixed concentration of 4 µg/mL consistently reduced the MIC of meropenem by 64-fold, restoring its activity to susceptible levels (≤4 µg/mL) for all tested isolates. The comparator, ceftazidime-avibactam, was ineffective, as avibactam (B1665839) does not inhibit MBLs like NDM-1.
Table 2: Synergy Analysis using Fractional Inhibitory Concentration Index (FICI)
| Isolate ID | Meropenem MIC (Combination) | AA3 MIC (Combination) | FICI | Interpretation |
| PDI-001 | 1 | 2 | 0.26 | Synergy |
| PDI-002 | 2 | 2 | 0.26 | Synergy |
| PDI-003 | 0.5 | 1 | 0.26 | Synergy |
| PDI-004 | 4 | 4 | 0.28 | Synergy |
| PDI-005 | 1 | 2 | 0.26 | Synergy |
FICI was calculated as (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of AA3 in combination / MIC of AA3 alone). An FICI of ≤ 0.5 indicates synergy. The results demonstrate strong synergistic activity between meropenem and AA3 against all NDM-1-producing isolates.
Table 3: Time-Kill Assay Results for Isolate PDI-002
| Treatment (at 2x MIC) | Log10 CFU/mL at 0h | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 24h |
| Growth Control | 6.1 | 7.8 | 9.2 | 9.5 |
| Meropenem (256 µg/mL) | 6.1 | 6.0 | 6.3 | 7.1 |
| AA3 (8 µg/mL) | 6.1 | 6.0 | 5.9 | 6.2 |
| Meropenem + AA3 (4 + 4 µg/mL) | 6.1 | 4.5 | 3.0 | <2.0 |
Interpretation: The combination of meropenem and AA3 demonstrated bactericidal activity, achieving a >3-log10 reduction in bacterial count by the 8-hour time point and sustained killing through 24 hours. In contrast, meropenem or AA3 alone did not inhibit bacterial growth.
Experimental Protocols
The validation of "this compound" involved a systematic workflow from the acquisition of clinical isolates to the final data analysis.
Caption: Experimental workflow for validating AA3 with patient isolates.
Bacterial Strains
Clinical isolates of K. pneumoniae were obtained from patient samples and identified using MALDI-TOF mass spectrometry. Resistance to carbapenems was confirmed using standard broth microdilution methods according to CLSI guidelines. The presence of the blaNDM-1 gene was confirmed by PCR.
Checkerboard Synergy Assay
-
Objective: To determine the MIC of meropenem and AA3 alone and in combination, and to calculate the FICI.
-
Method: A two-dimensional array of serial dilutions of meropenem (horizontally) and AA3 (vertically) was prepared in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth.
-
Each well was inoculated with a bacterial suspension to a final concentration of 5 x 105 CFU/mL.
-
Plates were incubated at 37°C for 18-20 hours.
-
The MIC was defined as the lowest concentration of the drug(s) that completely inhibited visible bacterial growth.
-
The FICI was calculated to determine the nature of the interaction (synergy, additive, or antagonism).
Time-Kill Kinetic Assay
-
Objective: To assess the rate of bacterial killing by meropenem and AA3, alone and in combination, over time.
-
Method: Bacterial cultures in the logarithmic growth phase were diluted to ~1 x 106 CFU/mL in fresh broth.
-
Antibiotics were added at concentrations relative to the MIC of the test isolate (e.g., 2x MIC).
-
Cultures were incubated at 37°C with shaking.
-
Aliquots were removed at specified time points (0, 4, 8, and 24 hours), serially diluted, and plated on nutrient agar (B569324) to determine the viable bacterial count (CFU/mL).
-
Bactericidal activity was defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.
Logical Framework for Preclinical Advancement
The decision to advance an antibiotic adjuvant combination like Meropenem-AA3 from preclinical in vitro studies to further development hinges on meeting specific criteria. The following diagram illustrates this logical progression.
Caption: Decision-making logic for advancing "this compound".
Conclusion
The presented data strongly supports the clinical potential of "this compound" as a powerful adjunct to meropenem for treating infections caused by NDM-1-producing CRE. The combination demonstrates significant synergy, restores the bactericidal activity of meropenem, and overcomes a critical resistance mechanism that is not addressed by many current β-lactamase inhibitors. These findings warrant further investigation through in vivo efficacy models and subsequent clinical trials.
Safety Operating Guide
Proper Disposal of Antibiotic Adjuvant 3: A Guide for Laboratory Professionals
The responsible disposal of antibiotic adjuvants is a critical component of laboratory safety and environmental stewardship. Improper disposal can contribute to environmental contamination and the development of antimicrobial resistance. This guide provides three distinct, step-by-step procedures for the proper disposal of "Antibiotic Adjuvant 3," a placeholder for any novel or existing antibiotic adjuvant used in research and development. These procedures are designed to provide immediate, essential safety and logistical information for researchers, scientists, and drug development professionals.
Procedure 1: Chemical Inactivation via Hydrolysis
This procedure is suitable for antibiotic adjuvants that are susceptible to degradation by hydrolysis, such as certain β-lactamase inhibitors. The goal is to chemically alter the adjuvant, rendering it biologically inactive before disposal.
Step-by-Step Protocol:
-
Segregation and Personal Protective Equipment (PPE):
-
Collect all liquid waste containing this compound (e.g., unused stock solutions, contaminated media) in a designated, chemically resistant waste container.
-
Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Perform all subsequent steps within a certified chemical fume hood.
-
-
Alkaline Hydrolysis:
-
While stirring the waste solution, slowly add a 1 M sodium hydroxide (B78521) (NaOH) solution.
-
Monitor the pH of the solution using a calibrated pH meter. Continue adding NaOH until the pH is stable within the range of 10-13.[1]
-
-
Inactivation Time:
-
Allow the reaction to proceed for a minimum of one hour to ensure complete hydrolysis of the active molecule. The required time may vary depending on the concentration and stability of the specific adjuvant.
-
-
Neutralization:
-
After the inactivation period, neutralize the solution by carefully adding a suitable acid, such as 1 M hydrochloric acid (HCl), until the pH is within the acceptable range for your institution's wastewater system (typically between 6.0 and 9.0).[2]
-
-
Final Disposal:
-
Dispose of the treated and neutralized solution in accordance with your institution's and local regulations for chemical waste. Consult your Environmental Health and Safety (EHS) department for specific guidance.
-
Procedure 2: Hazardous Waste Collection for Uncharacterized Adjuvants
For novel antibiotic adjuvants with unknown reactivity, toxicity, or degradation pathways, the safest approach is to treat them as hazardous chemical waste. This procedure involves proper segregation, labeling, and transfer to a licensed disposal facility via your institution's EHS department.
Step-by-Step Protocol:
-
Waste Segregation:
-
Do not mix waste containing the novel adjuvant with other waste streams.
-
Segregate waste by physical form:
-
Solid Waste: Collect contaminated labware (e.g., pipette tips, gloves, weigh boats) in a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing the adjuvant in a separate, leak-proof, and chemically compatible container.
-
-
-
Container Labeling:
-
As soon as the first item of waste is added, label the container clearly with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name ("this compound" and any other chemical constituents). Avoid abbreviations.
-
The date on which waste was first added (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
-
-
Safe Storage:
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment (e.g., a plastic tub) is used to contain any potential leaks.
-
-
Arrange for Pickup:
-
Once the container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.
-
Provide them with all necessary documentation and information about the waste stream.
-
Procedure 3: High-Temperature Incineration
Incineration is a robust method for the complete destruction of pharmaceutical compounds, converting them into ash, flue gas, and heat. This method is often required for hazardous pharmaceutical waste, including certain cytotoxic or highly potent compounds.[1][3]
Step-by-Step Protocol:
-
Waste Collection and Segregation:
-
Collect all waste contaminated with this compound (solid and liquid) in designated hazardous waste containers.
-
Ensure waste is segregated according to your institution's guidelines for incineration. Do not mix with non-hazardous waste.[1]
-
Sharps (needles, scalpels) must be placed in a designated sharps container suitable for incineration.[4]
-
-
Labeling for Incineration:
-
Clearly label the waste container with "Hazardous Waste" and "For Incineration."
-
Include all other required information as detailed in Procedure 2.
-
-
Storage and Pickup:
-
Store the waste containers in a secure, designated area.
-
Contact your institution's EHS department to arrange for collection by a licensed hazardous waste contractor. They will ensure the waste is transported to a permitted incineration facility.
-
-
Incineration Process:
-
The licensed facility will incinerate the waste at high temperatures, typically a minimum of 850°C for hazardous pharmaceuticals and up to 1200°C for cytotoxic waste, to ensure complete destruction.[1]
-
-
Documentation:
-
Obtain and retain a certificate of destruction from the incineration facility, as provided by your EHS department, for your laboratory's records.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the disposal of antibiotic adjuvants. These values are general guidelines and may vary based on the specific compound and local regulations.
| Parameter | Value Range | Source(s) |
| Typical Concentration in Lab Liquid Waste | 1 µg/L - 250 µg/L | [5] |
| pH for Alkaline Hydrolysis | 10.0 - 13.0 | [1] |
| pH for Neutralized Aqueous Waste | 6.0 - 9.0 | [2] |
| Incineration Temperature (Hazardous) | ≥ 850°C | [1] |
| Incineration Temperature (Cytotoxic) | ≥ 1200°C | [1] |
Experimental Protocol: Validation of a Chemical Inactivation Procedure
For a novel compound like "this compound," it is crucial to validate that a chosen chemical inactivation procedure is effective. This protocol outlines the steps to confirm the degradation of the adjuvant.
Objective: To verify that treatment with a specific chemical agent (e.g., NaOH) effectively degrades this compound to below a detectable level.
Methodology:
-
Prepare a Standard Solution: Prepare a standard solution of this compound in a relevant solvent (e.g., water, buffer) at a known concentration typical of your laboratory's waste stream.
-
Spike a Control Sample: Create a "spiked" control sample by adding a known amount of the standard solution to a matrix that mimics your typical liquid waste (e.g., used cell culture media).
-
Perform Inactivation:
-
Treat the spiked sample with the chosen inactivation agent (e.g., add 1 M NaOH to achieve a target pH of 12) and allow it to react for a predetermined time (e.g., 1 hour).
-
Simultaneously, prepare a negative control by subjecting a sample of the waste matrix without the adjuvant to the same inactivation procedure.
-
-
Neutralize and Quench: After the reaction time, neutralize the sample to a pH of ~7 to stop the degradation reaction.
-
Analytical Verification:
-
Analyze the treated sample, the untreated spiked sample (positive control), and the negative control using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
-
The HPLC method should be capable of separating the parent compound (this compound) from its potential degradation products.
-
-
Data Analysis and Acceptance Criteria:
-
Compare the chromatograms of the treated and untreated samples.
-
The inactivation procedure is considered successful if the peak corresponding to this compound is absent or reduced to below the method's limit of detection in the treated sample.
-
The positive control should show a clear peak for the adjuvant, confirming the analytical method is working correctly. The negative control should show no interfering peaks.
-
Visualizing Disposal Workflows
Caption: Chemical Inactivation Workflow for Hydrolyzable Adjuvants.
Caption: Hazardous Waste Collection Workflow for Novel Adjuvants.
Caption: High-Temperature Incineration Workflow for Pharmaceutical Waste.
References
- 1. SOP for Incineration of Pharmaceutical Waste – SOP Guide for Pharma [pharmasop.in]
- 2. SOP Title: Destruction of Laboratory Waste - Pharmacoguide [pharmacoguide.com]
- 3. essex.ac.uk [essex.ac.uk]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. amecj.com [amecj.com]
- 7. Validation of Cleaning Processes (7/93) | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
